Diprotin A
Description
diprotin A has been reported in Bacillus cereus with data available.
dipeptidyl aminopeptidase IV antagonist from Bacillus cereus BMF673-RF1; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O4/c1-5-10(3)13(18)16(22)20-9-7-8-12(20)15(21)19-14(17(23)24)11(4)6-2/h10-14H,5-9,18H2,1-4H3,(H,19,21)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTMAZFVYNDPLB-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80920277 | |
| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90614-48-5 | |
| Record name | Diprotin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90614-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprotin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090614485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-isoleucylpyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diprotin A as a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a member of the serine protease family. It plays a crucial role in glucose homeostasis and immune regulation through its enzymatic activity, which involves cleaving N-terminal dipeptides from various substrates, particularly those with a proline or alanine residue in the penultimate position. A key substrate of DPP-IV is the incretin hormone glucagon-like peptide-1 (GLP-1), which stimulates insulin secretion in a glucose-dependent manner. By inactivating GLP-1, DPP-IV attenuates its beneficial effects on blood glucose control. Consequently, the inhibition of DPP-IV has emerged as a significant therapeutic strategy for the management of type 2 diabetes. Diprotin A, a tripeptide with the sequence Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile), is a well-characterized competitive inhibitor of DPP-IV. This technical guide provides a comprehensive overview of this compound's role as a DPP-IV inhibitor, detailing its mechanism of action, quantitative inhibition data, experimental protocols for its characterization, and its impact on key signaling pathways.
Introduction to this compound and Dipeptidyl Peptidase IV (DPP-IV)
This compound is a tripeptide (Ile-Pro-Ile) that acts as a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a multifunctional enzyme that exists as both a transmembrane glycoprotein and a soluble form in plasma. Its primary enzymatic function is the cleavage of X-proline or X-alanine dipeptides from the N-terminus of a variety of polypeptide substrates.
Key Substrates of DPP-IV include:
-
Incretin Hormones: Glucagon-like peptide-1 (GLP-1) and Glucose-dependent insulinotropic polypeptide (GIP) are crucial for regulating glucose homeostasis. DPP-IV-mediated cleavage inactivates these hormones.
-
Chemokines: Stromal cell-derived factor-1 (SDF-1α/CXCL12) is involved in cell trafficking and immune responses. Its cleavage by DPP-IV can modulate its activity.
-
Neuropeptides and other hormones: A wide range of other bioactive peptides are also substrates for DPP-IV.
The inhibition of DPP-IV by agents like this compound prevents the degradation of these substrates, thereby prolonging their biological activity. This is particularly relevant in the context of type 2 diabetes, where enhancing the action of GLP-1 can improve glycemic control.
Quantitative Inhibition Data
The potency of this compound as a DPP-IV inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the experimental conditions, such as the source of the enzyme, the substrate used, and the assay conditions.
| Parameter | Reported Value(s) | Notes |
| IC50 | 1.73 µg/mL[1] | The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |
| 3.5 µM | ||
| 24.7 µM | ||
| 29.86 µg/mL[2] | ||
| 0.5 mg/mL[3] | ||
| Ki | 3.8 µM | The Ki is the dissociation constant for the binding of an inhibitor to an enzyme, indicating the strength of the inhibitor-enzyme interaction for a competitive inhibitor. |
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of DPP-IV. Its structure, particularly the proline residue, allows it to bind to the active site of the DPP-IV enzyme, thereby preventing the binding and subsequent cleavage of natural substrates like GLP-1.
Key Signaling Pathways Modulated by this compound
By inhibiting DPP-IV, this compound indirectly modulates several critical signaling pathways by preserving the integrity of DPP-IV substrates.
The Incretin Pathway: GLP-1 and GIP Signaling
The primary therapeutic effect of DPP-IV inhibition is the enhancement of the incretin pathway.
-
GLP-1 Signaling: Intact GLP-1 binds to its G-protein coupled receptor (GLP-1R) on pancreatic β-cells, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which ultimately results in the glucose-dependent secretion of insulin. DPP-IV cleaves GLP-1, rendering it inactive and unable to stimulate this pathway. This compound prevents this cleavage, thus prolonging insulin secretion.[4][5][6][7][8]
-
GIP Signaling: Similar to GLP-1, GIP is an incretin hormone that stimulates insulin secretion. It is also inactivated by DPP-IV.[4][9][10] Inhibition of DPP-IV by this compound preserves active GIP, further contributing to improved glycemic control.[8]
The Chemokine Pathway: CXCL12/CXCR4 Signaling
DPP-IV also plays a role in regulating the chemokine CXCL12 (also known as SDF-1α). Cleavage of CXCL12 by DPP-IV can alter its signaling through its receptor, CXCR4.[11][12][13][14] The truncated form of CXCL12 can act as a competitive antagonist at the CXCR4 receptor.[11][12] By inhibiting DPP-IV, this compound can preserve the intact, fully active form of CXCL12, which is important for processes such as cell migration and immune cell trafficking.[15]
Experimental Protocols
In Vitro DPP-IV Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human recombinant DPP-IV in assay buffer.
-
Prepare a stock solution of Gly-Pro-AMC substrate in assay buffer or DMSO.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control (100% activity) wells: Add DPP-IV enzyme solution and the same volume of DMSO as used for the inhibitor.
-
Inhibitor wells: Add DPP-IV enzyme solution and the desired concentration of this compound.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The rate of increase in fluorescence is proportional to the DPP-IV activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100
-
Plot the % inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a potential DPP-IV inhibitor like this compound.[2][16][17][18]
Conclusion
This compound serves as a valuable research tool and a foundational molecule in the study of DPP-IV inhibition. Its competitive and potent inhibition of DPP-IV effectively prevents the degradation of key peptide hormones and chemokines, most notably the incretins GLP-1 and GIP. This action enhances their signaling pathways, leading to improved glucose-dependent insulin secretion. The detailed understanding of its mechanism of action, inhibitory kinetics, and the downstream effects of its activity provides a solid basis for the development of more advanced and specific DPP-IV inhibitors for therapeutic applications in type 2 diabetes and potentially other conditions where DPP-IV activity is implicated. The experimental protocols and workflows outlined in this guide offer a standardized approach for the continued investigation of this compound and the discovery of novel DPP-IV inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 7. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl peptidase IV inhibition reduces the degradation and clearance of GIP and potentiates its insulinotropic and antihyperglycemic effects in anesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. DPP4-Truncated CXCL12 Alters CXCR4/ACKR3 Signaling, Osteogenic Cell Differentiation, Migration, and Senescence [scholarworks.indianapolis.iu.edu]
- 15. aacrjournals.org [aacrjournals.org]
- 16. content.abcam.com [content.abcam.com]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
Diprotin A and Its Role in the Regulation of Blood Glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diprotin A, a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), plays a significant role in the regulation of blood glucose levels. By inhibiting DPP-IV, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to prolonged incretin activity, resulting in enhanced glucose-dependent insulin secretion, suppressed glucagon release, and ultimately, improved glycemic control. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on DPP-IV inhibition, and detailed experimental protocols for its evaluation.
Core Mechanism: DPP-IV Inhibition and Incretin Enhancement
The primary mechanism by which this compound regulates blood glucose is through the competitive inhibition of the enzyme dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.
By binding to the active site of DPP-IV, this compound prevents the cleavage of GLP-1 and GIP, thereby extending their biological half-life and increasing their circulating concentrations. This enhancement of incretin levels leads to several downstream effects that collectively lower blood glucose:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that insulin is primarily released when blood glucose levels are elevated, minimizing the risk of hypoglycemia.
-
Suppression of Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.
-
Delayed Gastric Emptying: GLP-1 can slow the rate of gastric emptying, which helps to reduce postprandial glucose excursions.
Signaling Pathway of this compound-Mediated Glucose Regulation
The following diagram illustrates the signaling pathway initiated by this compound's inhibition of DPP-IV, leading to improved glucose homeostasis.
This compound's inhibition of DPP-IV enhances incretin signaling, leading to improved glycemic control.
Quantitative Data Presentation
The efficacy of this compound as a DPP-IV inhibitor has been quantified in numerous in vitro studies. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: In Vitro DPP-IV Inhibitory Activity of this compound
| IC50 Value | Molar Concentration | Source |
| 1.543 µg/mL | 4.52 µM | [1] |
| 3.5 µmol/L | 3.5 µM | |
| 24.7 µM | 8.44 µg/mL | [2] |
| 29.86 µg/mL | 87.4 µM | [3] |
| 0.5 mg/mL | 1.46 mM | [4] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.
Table 2: In Vivo Effects of this compound on Blood Glucose (Qualitative)
| Animal Model | Observation | Source |
| Drosophila melanogaster | Significantly reduced hemolymph glucose levels. |
Further in vivo studies in rodent models are required to quantify the dose-dependent effects of this compound on blood glucose excursion during an oral glucose tolerance test.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the activity of this compound.
In Vitro DPP-IV Inhibition Assay
This protocol outlines a common method for determining the DPP-IV inhibitory activity of a compound like this compound.
Workflow for an in vitro DPP-IV inhibition assay.
Materials:
-
DPP-IV enzyme solution (e.g., human recombinant)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
This compound (or other test inhibitors)
-
Stop solution (e.g., 1 M sodium acetate, pH 4.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Tris-HCl buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare the DPP-IV enzyme solution and the substrate solution in Tris-HCl buffer at the desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
20 µL of DPP-IV enzyme solution
-
50 µL of the this compound dilution (or buffer for control wells)
-
-
Include wells for a negative control (no inhibitor) and a blank (no enzyme).
-
-
Pre-incubation:
-
Incubate the microplate at 37°C for 10 minutes.
-
-
Enzyme Reaction Initiation:
-
Add 50 µL of the DPP-IV substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the microplate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction:
-
Add 100 µL of the stop solution to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model (Generalized Protocol)
This protocol describes a general procedure for conducting an OGTT in rats or mice to evaluate the effect of a test compound like this compound. Specific parameters such as the dose and timing of this compound administration would need to be optimized.
Workflow for an in vivo oral glucose tolerance test.
Animals:
-
Male Wistar rats or C57BL/6 mice are commonly used.
Materials:
-
This compound
-
Vehicle for this compound (e.g., saline, PBS)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Blood glucose monitoring system
-
Lancets or tail-snip equipment for blood collection
Procedure:
-
Acclimatization:
-
House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
-
Fasting:
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
-
This compound Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound to the test group of animals via a specified route (e.g., oral gavage or intraperitoneal injection) at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).
-
Administer the vehicle alone to the control group.
-
-
Baseline Blood Glucose:
-
At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose concentration.
-
-
Glucose Challenge:
-
Immediately after the baseline blood sample is taken, administer the glucose solution orally via gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples at various time points after the glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.
-
-
Blood Glucose Measurement:
-
Measure the blood glucose concentration of each sample immediately after collection.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for both the control and this compound-treated groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each group to quantify the overall effect on glucose tolerance.
-
Conclusion
This compound is a potent inhibitor of DPP-IV that effectively enhances the incretin system, leading to improved glucose homeostasis. Its mechanism of action is well-characterized, and its in vitro efficacy is supported by a range of IC50 values. While in vivo data in vertebrate models remains to be fully quantified in publicly accessible literature, the available evidence strongly suggests a therapeutic potential for this compound and similar DPP-IV inhibitors in the management of hyperglycemia. The experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this compound and other compounds targeting the DPP-IV enzyme.
References
- 1. Inhibition of dipeptidyl peptidase IV with NVP-DPP728 increases plasma GLP-1 (7-36 amide) concentrations and improves oral glucose tolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Biological Activity of Ile-Pro-Ile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Isoleucine-Proline-Isoleucine (Ile-Pro-Ile or IPI), also known as Diprotin A, is a potent bioactive peptide with significant therapeutic potential. Its primary and most extensively studied biological activity is the competitive inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), a key regulator of glucose homeostasis. This activity positions IPI as a molecule of interest for the management of type 2 diabetes. Additionally, emerging research has revealed a novel antihyperalgesic role for IPI, mediated by a unique mechanism involving the modulation of DPP-IV's enzymatic function to generate endogenous opioids. This technical guide provides a comprehensive overview of the known biological activities of Ile-Pro-Ile, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to facilitate further research and development.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
The most well-documented biological function of Ile-Pro-Ile is its potent and competitive inhibition of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, Ile-Pro-Ile prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2]
Quantitative Data: DPP-IV Inhibitory Activity
The half-maximal inhibitory concentration (IC50) of Ile-Pro-Ile against DPP-IV has been reported in several studies, with some variation in the observed values.
| Peptide | IC50 (µM) | Source |
| Ile-Pro-Ile | 3.9 ± 1.0 | [3] |
| Ile-Pro-Ile | 3.5 | [3] |
| Ile-Pro-Ile | 46.7 |
Note: Variations in IC50 values can be attributed to differences in assay conditions, enzyme source, and substrate concentration.
Signaling Pathway: DPP-IV Inhibition and the Incretin Effect
The inhibitory action of Ile-Pro-Ile on DPP-IV directly impacts the incretin signaling pathway, which is pivotal for maintaining glucose homeostasis.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
This protocol outlines a common method for determining the DPP-IV inhibitory activity of Ile-Pro-Ile using a fluorogenic substrate.
1.3.1 Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Ile-Pro-Ile (test inhibitor)
-
Sitagliptin or other known DPP-IV inhibitor (positive control)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
1.3.2 Procedure:
-
Prepare a stock solution of Ile-Pro-Ile in the assay buffer. Create a dilution series to determine the IC50 value.
-
In the 96-well plate, add the following to designated wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and DPP-IV enzyme.
-
Positive control wells: Assay buffer, DPP-IV enzyme, and a known inhibitor.
-
Test wells: Assay buffer, DPP-IV enzyme, and various concentrations of Ile-Pro-Ile.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 15-30 minutes at 37°C.
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percentage of inhibition for each concentration of Ile-Pro-Ile using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the Ile-Pro-Ile concentration to determine the IC50 value.
Experimental Protocol: Determination of Inhibition Mode
The mode of enzyme inhibition (e.g., competitive, non-competitive) can be determined using a Lineweaver-Burk plot.
1.4.1 Procedure:
-
Perform the DPP-IV inhibition assay as described above.
-
Use a range of substrate (Gly-Pro-AMC) concentrations.
-
For each substrate concentration, measure the reaction velocity in the absence and presence of a fixed concentration of Ile-Pro-Ile.
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the resulting plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel.
-
Antihyperalgesic Activity
Recent studies have uncovered a novel biological activity of Ile-Pro-Ile as an antihyperalgesic agent in inflammatory pain models.[4] This effect is not due to direct opioid receptor agonism but rather a unique modulation of DPP-IV's enzymatic function.
Mechanism of Action: Endomorphin-2 Generation
In the presence of inflammatory conditions, Ile-Pro-Ile can switch the function of DPP-IV from its typical hydrolase activity to a synthase activity. This results in the de novo synthesis of endomorphin-2, an endogenous µ-opioid receptor agonist, from a Tyr-Pro precursor.[4] The locally generated endomorphin-2 then acts on opioid receptors to produce an antihyperalgesic effect, reducing pain sensitivity in inflamed tissues.
Experimental Protocol: Randall-Selitto Paw-Pressure Test
The antihyperalgesic effect of Ile-Pro-Ile can be assessed in rodent models of inflammatory pain using the Randall-Selitto test, which measures mechanical nociceptive thresholds.
2.2.1 Materials and Reagents:
-
Sprague-Dawley rats
-
Carrageenan solution (for inducing inflammation)
-
Ile-Pro-Ile solution for administration (e.g., intrathecal)
-
Randall-Selitto analgesimeter
-
Animal restrainer
2.2.2 Procedure:
-
Induce inflammation by injecting carrageenan into the plantar surface of one hind paw of the rats.
-
At the peak of inflammation (e.g., 3 hours post-carrageenan), administer Ile-Pro-Ile via the desired route (e.g., intrathecal injection).
-
At various time points post-treatment, measure the mechanical withdrawal threshold of both the inflamed and non-inflamed paws using the Randall-Selitto device.
-
The device applies a linearly increasing pressure to the dorsal surface of the paw. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold.
-
An increase in the paw withdrawal threshold in the inflamed paw of Ile-Pro-Ile-treated animals compared to vehicle-treated controls indicates an antihyperalgesic effect.
Other Potential Biological Activities
While the DPP-IV inhibitory and antihyperalgesic effects of Ile-Pro-Ile are the most characterized, related peptides such as Ile-Pro-Pro (IPP) and Val-Pro-Pro (VPP) have demonstrated other biological activities, including angiotensin-converting enzyme (ACE) inhibition, antioxidant, and anti-inflammatory effects.[5] To date, there is a lack of specific studies focusing on these activities for Ile-Pro-Ile. Further research is warranted to explore these potential therapeutic avenues.
Proposed Experimental Workflows
The following are general protocols that could be adapted to investigate the potential ACE inhibitory, antioxidant, and anti-inflammatory activities of Ile-Pro-Ile.
3.1.1 ACE Inhibition Assay (In Vitro):
-
Principle: Measures the inhibition of ACE activity using a synthetic substrate such as FAPGG (N-[3-(2-furyl)acryloyl]-Phe-Gly-Gly).
-
Method: Incubate ACE with various concentrations of Ile-Pro-Ile, then add the substrate. Monitor the change in absorbance over time to determine the rate of substrate cleavage. Calculate the IC50 value.
3.1.2 Antioxidant Activity Assays (In Vitro):
-
DPPH Radical Scavenging Assay: Measures the ability of Ile-Pro-Ile to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: A fluorescence-based assay that measures the capacity of Ile-Pro-Ile to protect a fluorescent probe from oxidative damage by peroxyl radicals.
3.1.3 Anti-inflammatory Activity Assay (In Vitro):
-
Principle: Measures the ability of Ile-Pro-Ile to suppress the production of pro-inflammatory mediators in immune cells.
-
Method: Use a cell line such as RAW 264.7 macrophages. Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of various concentrations of Ile-Pro-Ile. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.
Conclusion
The tripeptide Ile-Pro-Ile is a promising bioactive molecule with well-established and potent DPP-IV inhibitory activity, making it a strong candidate for further investigation in the context of metabolic diseases. Its newly discovered antihyperalgesic properties open up exciting new avenues for pain management research. While its potential as an ACE inhibitor, antioxidant, or anti-inflammatory agent remains to be specifically elucidated, the bioactivities of structurally similar peptides suggest that these are worthwhile areas for future exploration. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to build upon the current understanding of Ile-Pro-Ile's diverse biological functions.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Silico Approaches Applied to the Study of Peptide Analogs of Ile-Pro-Ile in Relation to Their Dipeptidyl Peptidase IV Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrathecally injected Ile-Pro-Ile, an inhibitor of membrane ectoenzyme dipeptidyl peptidase IV, is antihyperalgesic in rats by switching the enzyme from hydrolase to synthase functional mode to generate endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milk-Derived Tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) Promote Adipocyte Differentiation and Inhibit Inflammation in 3T3-F442A Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effect of Diprotin A on Incretin Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the inhibitory effect of Diprotin A on the hydrolysis of incretin hormones. This compound (Isoleucyl-Prolyl-Isoleucine) is a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), the primary enzyme responsible for the rapid degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound effectively prolongs the bioavailability of these key metabolic hormones, thereby enhancing their insulinotropic and glucoregulatory effects. This document details the mechanism of action, presents quantitative data on its inhibitory potency, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Incretins and DPP-4
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly higher insulin response compared to an equivalent intravenous glucose infusion. This physiological process is primarily mediated by two gut-derived hormones: GLP-1 and GIP. These hormones are secreted by enteroendocrine L-cells and K-cells, respectively, in response to nutrient ingestion. Both GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.
The biological activity of incretins is short-lived, with a plasma half-life of only a few minutes.[1][2] This rapid inactivation is predominantly due to enzymatic cleavage by Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position. Both GLP-1 and GIP possess an alanine residue at this position, making them ideal substrates for DPP-4. The cleavage of the N-terminal dipeptide renders the incretin hormones biologically inactive.[3]
This compound: A Competitive Inhibitor of DPP-4
This compound is a tripeptide (Ile-Pro-Ile) that acts as a competitive inhibitor of DPP-4.[3] Its structure mimics the N-terminus of the natural substrates of DPP-4, allowing it to bind to the active site of the enzyme and prevent the hydrolysis of incretins.
Mechanism of Action
The inhibitory action of this compound on DPP-4 is a key mechanism for preserving the biological activity of incretin hormones. By competitively binding to the catalytic site of DPP-4, this compound prevents the enzyme from cleaving and inactivating GLP-1 and GIP. This leads to an increase in the circulating levels of active incretins, thereby amplifying their beneficial effects on glucose homeostasis.
Figure 1: Mechanism of DPP-4 Inhibition by this compound.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound on DPP-4 has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.
| Parameter | Value | Organism/Enzyme Source | Reference |
| IC50 | 0.653 nmol/mL | Not Specified | [4] |
| IC50 | 1.73 µg/mL | Not Specified | [5] |
| IC50 | 24.7 µM | Not Specified | [6] |
| IC50 | 0.5 mg/mL | Human DPP-IV | [7] |
Note: The variability in reported IC50 values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, and the specific assay methodology employed.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound like this compound on DPP-4 using a synthetic fluorogenic substrate.
Materials:
-
Human recombinant DPP-4
-
This compound (as a reference inhibitor)
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microtiter plate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).
-
Perform serial dilutions of this compound to create a range of concentrations to be tested.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the various concentrations of this compound to the respective wells. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) at an excitation/emission wavelength pair appropriate for the substrate (e.g., 360/460 nm for Gly-Pro-AMC).
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each concentration of this compound relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Figure 2: Workflow for an in vitro DPP-4 Inhibition Assay.
In Vitro Incretin Hydrolysis Assay
This protocol is designed to directly measure the protective effect of this compound on the degradation of GLP-1 by DPP-4.
Materials:
-
Active GLP-1 (7-36) amide
-
Human recombinant DPP-4
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., trifluoroacetic acid)
-
HPLC system with a C18 column or an ELISA kit specific for active GLP-1
Procedure:
-
Prepare solutions of active GLP-1, DPP-4, and this compound in the reaction buffer.
-
In separate reaction tubes, combine GLP-1 and DPP-4. In the test group, also add this compound. Include a control group with GLP-1 but no DPP-4, and another with GLP-1 and DPP-4 but no this compound.
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each reaction tube and immediately stop the reaction by adding a quenching solution.
-
Analyze the samples to quantify the amount of remaining intact, active GLP-1. This can be done using:
-
Reverse-Phase HPLC: Separate the intact GLP-1 from its hydrolyzed metabolite and quantify the peak area corresponding to the intact form.
-
ELISA: Use a sandwich ELISA kit that specifically detects the N-terminus of active GLP-1.
-
-
Plot the concentration of intact GLP-1 against time for each experimental group.
-
Calculate the half-life of GLP-1 under each condition to determine the protective effect of this compound. A study showed that in the presence of a carrier with C18, which protects GLP-1 from degradation, only 26% of GLP-1 was degraded after 24 hours of incubation with DPP IV, compared to 58% degradation in the control group without the protective carrier.[8]
Incretin Signaling Pathway
The inhibition of DPP-4 by this compound enhances the signaling cascade initiated by incretin hormones.
References
- 1. alpco.com [alpco.com]
- 2. Dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucagon-like peptide (GLP-1) secretion in arsenically safe pigmented red rice (Oryza sativa L.) and its product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extending residence time and stability of peptides by Protected Graft Copolymer (PGC) excipient: GLP-1 example - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diprotin A in Hematopoietic Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Diprotin A's function and application in the field of hematopoietic stem cell (HSC) research. It details the underlying molecular mechanisms, summarizes key quantitative findings, and provides established experimental protocols for practical laboratory use.
Introduction: The Challenge of Hematopoietic Regulation
Hematopoiesis is the complex process of blood cell formation, originating from a small population of hematopoietic stem cells (HSCs) residing primarily in the bone marrow. The maintenance, proliferation, and differentiation of these cells are tightly regulated by a symphony of cytokines, chemokines, and growth factors within the specialized bone marrow niche. A critical component of this regulation is the post-translational modification of these signaling molecules.
Dipeptidylpeptidase 4 (DPP-4), also known as CD26, is a cell surface serine protease that plays a significant, often negative, regulatory role in this process.[1][2] It functions by cleaving dipeptides from the N-terminus of various proteins, particularly those with a proline or alanine residue in the penultimate position.[2][3] This cleavage can inactivate or alter the function of key hematopoietic factors. This compound (Ile-Pro-Ile) is a specific, competitive, and reversible inhibitor of DPP-4, making it an invaluable tool for studying and manipulating the hematopoietic system.[4] By preventing DPP-4-mediated cleavage, this compound protects crucial signaling molecules, thereby enhancing HSC function.
Core Mechanism of Action: The SDF-1α/CXCR4 Axis
The primary mechanism through which this compound influences HSCs is by modulating the Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12) and its receptor, CXCR4.[5][6] This signaling axis is fundamental for HSC trafficking, including their homing to and retention within the bone marrow niche.[7][8]
-
DPP-4/CD26 Activity: DPP-4, expressed on HSCs and other cells within the bone marrow, cleaves the N-terminal of SDF-1α.[5] This truncation results in a biologically inactive form of the chemokine, which can no longer effectively signal through the CXCR4 receptor.[2][9]
-
This compound Intervention: this compound inhibits DPP-4's enzymatic activity. This prevents the cleavage of SDF-1α, maintaining a higher concentration of the full-length, active chemokine in the microenvironment.
-
Functional Outcome: The preservation of active SDF-1α leads to enhanced signaling through CXCR4 on HSCs. This strengthened signal promotes directional migration (chemotaxis), which is essential for the homing of transplanted HSCs to the bone marrow and their subsequent engraftment.[1][5]
Effects on Hematopoietic Stem and Progenitor Cells
Beyond enhancing homing and engraftment, this compound positively influences the proliferation and survival of hematopoietic stem and progenitor cells (HSPCs) by protecting various colony-stimulating factors (CSFs) from DPP-4-mediated degradation.
-
Enhanced CSF Activity: Several key CSFs, including Granulocyte-Macrophage CSF (GM-CSF), Granulocyte CSF (G-CSF), Interleukin-3 (IL-3), and Erythropoietin (EPO), possess DPP-4 cleavage sites.[2][4] Truncation of these factors by DPP-4 significantly diminishes their bioactivity.[10] Pre-treatment of HSPCs with this compound enhances their responsiveness to these CSFs, leading to a marked increase in the formation of progenitor colonies in vitro.[3]
-
Increased Progenitor Cell Proliferation: By preserving the integrity of CSFs, this compound leads to a more robust stimulation of hematopoietic progenitor cells (HPCs), resulting in a two-fold or greater enhancement of CFU-GM (colony-forming unit-granulocyte, macrophage), CFU-G (colony-forming unit-granulocyte), and BFU-E (burst-forming unit-erythroid) colonies.[3]
-
Enhanced Ex Vivo Expansion: In culture systems, the combination of SDF-1α and this compound pretreatment has been shown to significantly enhance the ex vivo expansion of HPCs from sources like cord blood.[4] This effect is crucial for applications where the initial number of stem cells is limited.
Quantitative Data Summary
The effects of this compound on HSCs have been quantified across numerous studies. The following tables summarize key findings.
Table 1: Effect of this compound on Hematopoietic Progenitor Cell (HPC) Proliferation
| Cell Source | Cytokine Stimulant | Effect of this compound Pre-treatment | Fold Increase | Reference |
| Mouse Bone Marrow | mu GM-CSF | Enhanced CFU-GM Colony Formation | ≥ 2.0 | [3] |
| Mouse Bone Marrow | mu G-CSF | Enhanced CFU-G Colony Formation | ≥ 2.0 | [3] |
| Mouse Bone Marrow | hu EPO | Enhanced BFU-E Colony Formation | ≥ 2.0 | [3] |
| Human Cord Blood | hu GM-CSF | Enhanced CFU-GM Colony Formation | ~2.0 | [4] |
| Human Cord Blood | hu IL-3 | Enhanced CFU-GM Colony Formation | Enhanced | [3] |
| Human Cord Blood | hu EPO | Enhanced BFU-E Colony Formation | ~2.0 | [4] |
Table 2: Effect of this compound on SDF-1α-Mediated Functions
| Function Assessed | Cell Type / Model | Effect of DPP-4 Inhibition (this compound) | Quantitative Change | Reference |
| Chemotaxis | Human Cord Blood MNCs | Enhanced migration towards CXCL12 | Potency of SDF-1α increased 100-fold | [1][4] |
| Ex Vivo Expansion | Human Cord Blood CD34+ Cells | Enhanced expansion with SFT¹ + SDF-1α | 2.4- to 2.7-fold enhancement | [4] |
| Replating Frequency | Human Cord Blood Cells | Enhanced SDF-1α-induced replating | 5.4-fold enhancement | [4] |
| In Vivo Engraftment | NOD/SCID Mice | Enhanced engraftment of human CD34+ PBCs² | > 3.4-fold enhancement | [5] |
¹SFT: Stem Cell Factor (SCF), Flt3-ligand (Flt3-L), and Thrombopoietin (TPO). ²PBCs: Peripheral Blood Cells.
Experimental Protocols
Protocol: In Vitro Hematopoietic Progenitor Chemotaxis Assay
This protocol assesses the effect of this compound on the migration of HSPCs toward an SDF-1α gradient.
-
Cell Preparation: Isolate mononuclear cells (MNCs) or CD34+ cells from human cord blood or mouse bone marrow using density gradient centrifugation and/or magnetic-activated cell sorting (MACS).
-
This compound Treatment: Resuspend cells at 1 x 10⁶ cells/mL in serum-free media. Create two groups: a control group and a treatment group. To the treatment group, add this compound to a final concentration of 100 µM. Incubate both groups for 30-60 minutes at 37°C.
-
Assay Setup: Use a 24-well plate with 5 µm pore size transwell inserts (e.g., Boyden chamber).
-
In the lower chamber, add 600 µL of media containing 100 ng/mL of SDF-1α (chemoattractant). Use media without SDF-1α as a negative control.
-
In the upper insert, add 100 µL of the cell suspension (1 x 10⁵ cells) from either the control or this compound-treated group.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Quantification:
-
Carefully remove the upper insert. Discard the non-migrated cells from the top of the membrane by wiping with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with DAPI or Giemsa stain).
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, lyse the migrated cells and quantify using a fluorescent DNA-binding dye (e.g., CyQUANT).
-
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells migrating toward SDF-1α by the number migrating toward the negative control. Compare the index between control and this compound-treated groups.
Protocol: In Vitro Colony-Forming Unit (CFU) Assay
This protocol evaluates the effect of this compound on the proliferation and differentiation of hematopoietic progenitors.
-
Cell Preparation: Isolate low-density bone marrow cells or cord blood MNCs.
-
This compound Pre-treatment: Resuspend cells in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS. Add this compound (100 µM) to the treatment group. Incubate for 1 hour at room temperature. A "wash-out" group can be included where cells are washed twice with media after incubation to remove this compound, demonstrating its effect is on the cell surface DPP-4.
-
Plating:
-
Prepare a semi-solid methylcellulose medium (e.g., MethoCult™) containing a specific cytokine or combination of cytokines (e.g., GM-CSF, G-CSF, or EPO).
-
Add 1 x 10⁴ to 5 x 10⁴ cells from the control or treatment groups to 1 mL of the methylcellulose medium.
-
Vortex thoroughly and dispense into 35 mm culture dishes using a syringe.
-
-
Incubation: Culture the dishes for 7-14 days at 37°C in a humidified incubator with 5% CO₂.
-
Colony Counting: Using an inverted microscope, identify and count the different types of colonies (e.g., CFU-GM, BFU-E) based on their morphology.
-
Data Analysis: Compare the total number and type of colonies formed per 10⁵ cells plated between the control and this compound-treated groups. A two-fold or greater increase is typically observed for relevant CSFs.[3]
Protocol: In Vivo HSC Engraftment in a Murine Model
This protocol assesses the ability of this compound to enhance the engraftment of human HSCs in an immunodeficient mouse model.
-
Recipient Preparation: Use immunodeficient mice (e.g., NOD/SCID). On the day of transplantation, subject the mice to a sublethal or lethal dose of total body irradiation (e.g., 250-350 cGy for sublethal) to ablate the native hematopoietic system.
-
Donor Cell Preparation: Thaw cryopreserved human CD34+ cells from mobilized peripheral blood or cord blood.
-
Treatment and Transplantation:
-
Divide the irradiated mice into two groups.
-
Group 1 (Control): Administer a saline control via intraperitoneal or intravenous injection.
-
Group 2 (Treatment): Administer this compound (e.g., ≥2 micromoles per mouse) via injection at the time of transplant.[5]
-
Within 2-4 hours of irradiation, transplant a limiting dose of human CD34+ cells (e.g., 1-5 x 10⁵ cells) into each mouse via tail vein injection.
-
-
Engraftment Analysis:
-
At 4-8 weeks post-transplantation, euthanize the mice.
-
Harvest bone marrow from the femurs and tibias.
-
Prepare single-cell suspensions and stain with fluorescently-labeled antibodies against human CD45 (a pan-leukocyte marker) and mouse CD45 to distinguish between donor and recipient cells.
-
Analyze the cells using flow cytometry to determine the percentage of human CD45+ cells in the bone marrow, which represents the level of human HSC engraftment.
-
-
Data Analysis: Compare the percentage of human engraftment between the control and this compound-treated groups.
Conclusion and Future Directions
This compound serves as a powerful research tool, elucidating the critical regulatory role of DPP-4/CD26 in hematopoiesis. By inhibiting DPP-4, this compound effectively enhances the bioactivity of SDF-1α and key CSFs, leading to improved HSC homing, engraftment, and progenitor cell proliferation.[1][3][4][5] These findings have significant clinical implications, particularly for improving the efficiency of hematopoietic stem cell transplantation, especially in scenarios with limited cell doses such as cord blood transplants.[4][11] Further research into the broader effects of DPP-4 inhibition may uncover additional pathways and therapeutic targets for manipulating blood cell production and recovery after cytotoxic stress.[10]
References
- 1. The role of dipeptidyl peptidase 4 in hematopoiesis and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Dipeptidylpeptidase 4 negatively regulates colony-stimulating factor activity and stress hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2014-585 [excli.de]
- 7. SDF-1 Effect on Hematopoietic Progenitor and Stem Cell Mobilization: R&D Systems [rndsystems.com]
- 8. Progenitor Cell Mobilization and Recruitment: SDF-1, CXCR4, α4-integrin, and c-kit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Hematopoietic Chemokine Effects In Vitro and In Vivo by DPP-4/CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ashpublications.org [ashpublications.org]
The Molecular Cascade: A Technical Guide to Diprotin A-Induced VE-Cadherin Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the signaling mechanism by which Diprotin A, a dipeptidyl peptidase IV (DPP-IV) inhibitor, induces the phosphorylation of Vascular Endothelial (VE)-cadherin, a critical component of endothelial cell-cell junctions. Understanding this pathway is paramount for researchers in cardiovascular biology and drug development professionals exploring the effects of DPP-IV inhibitors on vascular integrity.
Core Mechanism: Augmentation of the SDF-1α/CXCR4/Src Signaling Axis
This compound, by inhibiting the enzyme DPP-IV, prevents the degradation of its substrate, stromal cell-derived factor-1α (SDF-1α).[1] The resulting accumulation of SDF-1α activates its receptor, CXCR4, on the surface of human endothelial cells.[1][2] This receptor activation initiates a downstream signaling cascade culminating in the phosphorylation of VE-cadherin.[1][2]
The key mediator in this pathway is the proto-oncogene tyrosine-protein kinase Src.[1][2][3] Activation of the SDF-1α/CXCR4 axis leads to the phosphorylation of Src at tyrosine residue 416 (Tyr416).[2][4] Activated Src, in turn, directly phosphorylates VE-cadherin at tyrosine residue 731 (Tyr731).[2][4] This phosphorylation event disrupts the integrity of endothelial cell-to-cell junctions, leading to increased vascular permeability.[1][2][5]
This signaling cascade can be summarized as the SDF-1α/CXCR4/Src/VE-cadherin pathway .[2] Inhibition of either CXCR4 with a specific blocker or Src with an inhibitor has been shown to attenuate this compound-induced VE-cadherin phosphorylation and the subsequent disruption of endothelial junctions.[1][2]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to VE-cadherin phosphorylation.
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental studies investigating the effects of this compound on endothelial cells.
| Parameter | Value | Cell Type | Condition | Reference |
| This compound Concentration | 100 µM | Human Endothelial Cells (hECs) | Normoxia and Hypoxia/Reoxygenation | [2][4] |
| Treatment Duration | 30 minutes | Human Endothelial Cells (hECs) | Post CXCR4-blocker or Src-inhibitor treatment | [2] |
| This compound In Vivo Dosage | 70 µg/kg | C57/BL6 Mice (Diabetic Retinopathy Model) | Intraperitoneal injection, twice daily for 7 days | [2] |
| Phosphorylation Event | Affected Residue | Upstream Kinase | Outcome | Reference |
| Src Phosphorylation | Tyr416 | CXCR4 activation | Src Activation | [2][4] |
| VE-cadherin Phosphorylation | Tyr731 | p-Src (Tyr416) | Disruption of cell-to-cell junctions | [2][4] |
A Contrasting Role in Hypoxia
Interestingly, under hypoxic conditions, this compound has been reported to have a protective effect on the endothelial barrier.[6][7] In this context, this compound is suggested to alleviate the disruption of VE-cadherin by inhibiting the cleavage of β-catenin, a key component of the adherens junction complex.[6][7] This finding suggests that the cellular environment plays a critical role in dictating the ultimate effect of this compound on VE-cadherin integrity. The exact mechanisms underlying this differential response warrant further investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Western Blot Analysis for Protein Phosphorylation
Objective: To quantify the levels of phosphorylated Src (Tyr416) and VE-cadherin (Tyr731) in human endothelial cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Human endothelial cells (hECs) are cultured to confluence. For inhibitor studies, cells are pre-treated with a CXCR4 blocker (e.g., AMD3100; 1 µg/ml) or a Src inhibitor (e.g., PP2; 1 µM) for a specified duration before the addition of this compound (100 µM) for 30 minutes.[4]
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Src (Tyr416) and phosphorylated VE-cadherin (Tyr731). Antibodies against total Src and total VE-cadherin are used for normalization.
-
Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Immunofluorescence for Visualization of Cell-to-Cell Junctions
Objective: To qualitatively assess the integrity of VE-cadherin-mediated cell-to-cell junctions in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: hECs are grown on glass coverslips. Cells are treated with this compound (100 µM), with or without pre-treatment with a CXCR4 blocker or a Src inhibitor, as described for the Western blot analysis.[4]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: The coverslips are incubated with a primary antibody against VE-cadherin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The coverslips are mounted on slides, and the localization and integrity of VE-cadherin at cell junctions are visualized using a confocal microscope. Disruption of junctions is identified by a serrated or discontinuous staining pattern of VE-cadherin.[4]
Transwell Endothelial Permeability Assay
Objective: To quantitatively measure the effect of this compound on the permeability of an endothelial monolayer.
Methodology:
-
Cell Culture: hECs are seeded onto the upper chamber of a Transwell insert and cultured until a confluent monolayer is formed.
-
Treatment: this compound (100 µM) is added to the upper chamber, with or without pre-treatment with a CXCR4 blocker or a Src inhibitor.[4]
-
Permeability Measurement: A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber. After a defined incubation period (e.g., 20 minutes), the amount of tracer that has passed through the endothelial monolayer into the lower chamber is measured using a fluorescence plate reader.[4]
-
Analysis: An increase in the fluorescence in the lower chamber indicates increased permeability of the endothelial monolayer.
Experimental Workflow Diagram
References
- 1. Dipeptidyl Peptidase-4 Inhibitor Increases Vascular Leakage in Retina through VE-cadherin Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 6. This compound TFA Exerts Neurovascular Protection in Ischemic Cerebral Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial Studies on Diprotin A and its Role in HIV Entry Inhibition: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Immunodeficiency Virus (HIV) entry into host cells is a critical first step in its lifecycle and presents a key target for antiretroviral therapies. The chemokine receptor CXCR4, a co-receptor for T-tropic (X4) HIV-1 strains, and its natural ligand, Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12), play a pivotal role in this process. SDF-1α can effectively block the entry of X4 HIV-1 strains by binding to CXCR4. The enzymatic activity of Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, can inactivate SDF-1α by cleaving its N-terminal dipeptide. This whitepaper provides a technical overview of initial studies on Diprotin A, a competitive inhibitor of DPP-IV/CD26, and its mechanism of inhibiting HIV-1 entry. By preventing the degradation of SDF-1α, this compound preserves the chemokine's natural anti-HIV-1 activity. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows.
Introduction
The entry of HIV-1 into target T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor. This binding induces conformational changes in gp120, allowing it to interact with a co-receptor, either CCR5 or CXCR4. For T-tropic strains of HIV-1, CXCR4 is the essential co-receptor. The natural ligand for CXCR4 is the chemokine SDF-1α. When SDF-1α binds to CXCR4, it can prevent the interaction between gp120 and CXCR4, thereby inhibiting viral entry.
However, the protective effect of SDF-1α is modulated by the cell surface peptidase DPP-IV/CD26. This enzyme specifically cleaves the two N-terminal amino acids of SDF-1α, rendering it inactive and unable to bind to CXCR4. This inactivation of SDF-1α by DPP-IV/CD26 effectively removes a natural barrier to HIV-1 entry.
This compound (Isoleucyl-Prolyl-Isoleucine) is a known competitive inhibitor of DPP-IV/CD26. Initial studies have explored its potential to indirectly inhibit HIV-1 entry by preserving the integrity and function of SDF-1α. This paper delves into the foundational research that established this mechanism.
Quantitative Data from Initial Studies
| Compound | Target | Cell Line | Virus Strain | Endpoint | Result | Reference |
| This compound | DPP-IV/CD26 | H9 T-cells | HIV-1 NL43 | p24 antigen production | Inhibition of SDF-1α cleavage at 4 mM | Ohtsuki et al., 1998 |
| Phenylalanyl-pyrrolidine-2 nitrile | DPP-IV/CD26 | CEM cells | HIV-1 | p24 production, RT activity, syncytium formation | ID50: 5.3 µM | August et al., 1997[1] |
| Arginyl(PMC)-pyrrolidine-2-nitrile | DPP-IV/CD26 | CEM cells | HIV-1 | p24 production, RT activity, syncytium formation | ID50: 2.4 µM | August et al., 1997[1] |
Mechanism of Action: Inhibition of SDF-1α Cleavage
The primary mechanism by which this compound inhibits HIV-1 entry is indirect. It acts by preserving the endogenous antiviral activity of the chemokine SDF-1α.
-
SDF-1α as a Natural HIV-1 Inhibitor: SDF-1α, the natural ligand for the CXCR4 co-receptor, competitively inhibits the binding of the HIV-1 envelope protein gp120 to CXCR4. This prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking viral entry.
-
DPP-IV/CD26-Mediated Inactivation of SDF-1α: The enzyme DPP-IV/CD26, present on the surface of T-cells, cleaves the N-terminal dipeptide (Lys-Pro) from SDF-1α. This truncated form of SDF-1α is unable to bind to CXCR4, thereby losing its anti-HIV-1 activity.
-
This compound's Protective Role: this compound acts as a competitive inhibitor of DPP-IV/CD26. By binding to the active site of the enzyme, this compound prevents the cleavage of SDF-1α. This ensures that a higher concentration of active, full-length SDF-1α is available to bind to CXCR4 and block HIV-1 entry.
Signaling Pathway
The binding of intact SDF-1α to its receptor, CXCR4, initiates a cascade of intracellular signals. While not directly leading to HIV entry inhibition in the same way a drug might, understanding this pathway is crucial as it underpins the biological context. The binding of SDF-1α to the G-protein coupled receptor CXCR4 can lead to the activation of multiple downstream pathways, including the JAK/STAT and PI3K/Akt pathways, which are involved in cell survival and proliferation.
References
Diprotin A: A Technical Whitepaper on its Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprotin A, a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), is emerging as a compound of interest in the field of analgesia. By preventing the degradation of key neuropeptides and incretins, this compound has demonstrated significant antinociceptive properties in preclinical models of inflammatory pain. This technical guide provides an in-depth analysis of the current data on this compound's analgesic potential, including its mechanism of action, quantitative efficacy data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of DPP-IV Inhibition in Analgesia
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in inactivating a variety of bioactive peptides, including incretins like glucagon-like peptide-1 (GLP-1) and neuropeptides involved in pain signaling pathways. By inhibiting DPP-IV, compounds like this compound can prolong the activity of these endogenous peptides, leading to a range of physiological effects, including potential pain relief. The analgesic mechanism of DPP-IV inhibitors is thought to be multifactorial, involving the potentiation of endogenous opioid and other neuropeptide systems.
Mechanism of Action of this compound in Analgesia
Preclinical research indicates that this compound exerts its analgesic effects primarily through spinal mechanisms, particularly in the context of inflammatory pain. The proposed mechanism involves the inhibition of DPP-IV, which in turn prevents the breakdown of endogenous opioids and other pain-modulating neuropeptides in the spinal cord.
A key study has shown that the antihyperalgesic action of intrathecally administered this compound in a rat model of subchronic inflammatory pain (Complete Freund's Adjuvant model) is reversed by antagonists for μ and δ opioid receptors, as well as Y1 receptors[1]. This suggests that this compound's effect in this context is dependent on the activation of these specific receptor systems. However, in a model of acute tonic and inflammatory pain (formalin test), the antinociceptive effect of this compound was also mediated by μ and δ opioid receptors but was insensitive to Y1 or GLP-1 receptor antagonists[1]. This highlights a potential difference in the precise mechanism of action depending on the nature of the pain state.
Signaling Pathway of this compound-Mediated Analgesia
The following diagram illustrates the proposed signaling pathway for this compound's analgesic action in inflammatory pain.
Quantitative Data on Analgesic Efficacy
The analgesic effects of this compound have been shown to be dose-dependent in rat models of inflammatory pain. The following tables summarize the key findings from a pivotal study investigating the intrathecal administration of this compound.
Table 1: Effect of Intrathecal this compound in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Treatment Group | Dose | Outcome | Receptor Involvement |
| This compound | Dose-dependent | Inhibition of hyperalgesia | μ and δ Opioid Receptors, Y1 Receptor |
| Vehicle Control | N/A | No effect on hyperalgesia | N/A |
Note: Specific dose-response data and ED50 values are not publicly available in the referenced abstract. The original publication would be required for this level of detail.
Table 2: Effect of Intrathecal this compound in the Formalin Test
| Treatment Group | Dose | Effect on Phase 1 (Acute Pain) | Effect on Phase 2 (Inflammatory Pain) | Receptor Involvement (Phase 2) |
| This compound | Not specified | No significant effect | Significant antinociception | μ and δ Opioid Receptors |
| Vehicle Control | N/A | No effect | N/A | N/A |
Note: The referenced abstract specifies a significant effect in the 2nd phase, with receptor involvement, but does not provide quantitative data for dose-response or the degree of inhibition.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's analgesic properties.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model is used to induce a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animals: Male Wistar rats are typically used.
-
Induction of Inflammation:
-
Drug Administration:
-
This compound is administered intrathecally. This involves a surgical procedure to implant a catheter into the intrathecal space of the spinal cord[3].
-
Following a recovery period, specific doses of this compound are injected through the catheter. The peak effect is often observed around 30 minutes after administration[1].
-
-
Assessment of Hyperalgesia:
-
Mechanical hyperalgesia (increased sensitivity to pressure) is a common endpoint. This is often measured using a device that applies increasing pressure to the paw until a withdrawal response is elicited.
-
Thermal hyperalgesia (increased sensitivity to heat) can also be assessed by measuring the latency of paw withdrawal from a heat source.
-
-
Data Analysis: The withdrawal thresholds or latencies in the this compound-treated group are compared to those of a vehicle-treated control group.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases: an early, acute phase and a later, inflammatory phase.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Nociception:
-
A dilute solution of formalin (e.g., 50 µl of a 5% solution) is injected into the plantar surface of the rat's hind paw[4].
-
-
Drug Administration:
-
This compound is administered intrathecally prior to the formalin injection.
-
-
Behavioral Assessment:
-
Immediately after formalin injection, the rat is placed in an observation chamber.
-
Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are counted or timed over a period of up to 60 minutes.
-
The observation period is divided into two phases: Phase 1 (typically the first 5-10 minutes) and Phase 2 (starting around 15-20 minutes and lasting for the remainder of the observation period)[5].
-
-
Data Analysis: The frequency or duration of nociceptive behaviors in the this compound-treated group is compared to a vehicle-treated control group for both phases of the test.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the analgesic effect of this compound in a preclinical pain model.
Logical Relationships in this compound's Analgesic Mechanism
The following diagram illustrates the logical flow of the proposed mechanism of action for this compound in alleviating inflammatory pain.
Conclusion and Future Directions
This compound demonstrates clear potential as an analgesic agent, particularly for inflammatory pain states. Its mechanism of action, centered on the spinal inhibition of DPP-IV and the subsequent potentiation of endogenous pain-modulating neuropeptides, offers a novel therapeutic avenue. The involvement of both opioid and Y1 receptor pathways highlights the complexity of its effects and suggests that it may have a distinct profile compared to traditional analgesics.
Future research should focus on obtaining detailed dose-response data to establish the potency and efficacy of this compound in various pain models. Further elucidation of the downstream signaling cascades activated by the prolonged presence of its target peptides will be crucial. Additionally, investigations into the systemic administration of this compound and its potential for oral bioavailability will be necessary steps in translating these promising preclinical findings into clinically viable therapeutic strategies. The development of more selective DPP-IV inhibitors with favorable pharmacokinetic profiles could also build upon the foundational understanding provided by studies on this compound.
References
- 1. Similarity and dissimilarity in antinociceptive effects of dipeptidyl-peptidase 4 inhibitors, this compound and vildagliptin in rat inflammatory pain models following spinal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 3. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. farm.ucl.ac.be [farm.ucl.ac.be]
- 5. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Diprotin A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine protease that cleaves X-proline or X-alanine dipeptides from the N-terminus of various polypeptides. This post-translational modification can significantly alter the biological activity of its substrates, which include a wide range of chemokines, cytokines, and peptide hormones. By inhibiting DPP-IV, this compound prevents the truncation of these molecules, thereby preserving their native function. This makes this compound a valuable tool in cell culture experiments for studying signaling pathways and cellular processes regulated by DPP-IV substrates.
These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays, including stem cell migration, cancer cell invasion, and the modulation of chemokine activity.
Mechanism of Action
This compound (Ile-Pro-Ile) acts as a competitive inhibitor of DPP-IV.[1] The enzyme DPP-IV is expressed on the surface of various cell types, including endothelial cells, and also exists in a soluble form in plasma and other body fluids.[2] Many chemokines, such as CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), are substrates for DPP-IV.[3][4] The N-terminal truncation of these chemokines by DPP-IV can lead to their inactivation or conversion into receptor antagonists.[5][6] this compound prevents this cleavage, thereby maintaining the full biological activity of the chemokines and other DPP-IV substrates.[4][5]
Data Presentation
The following tables summarize key quantitative data for the use of this compound in various cell culture applications.
Table 1: Recommended Concentrations of this compound for In Vitro Assays
| Application | Cell Type | Recommended Concentration | Reference(s) |
| Inhibition of CXCL12 degradation | Co-culture of endothelial and prostate cancer cells | 2.5 mM | [4] |
| Enhancement of hematopoietic stem cell engraftment | Human umbilical cord blood CD34+ cells | 5 mM (pre-incubation) | [7][8] |
| Induction of vascular leakage signaling | Human endothelial cells (hECs) | 100 µM | [1] |
| Inhibition of GLP-1 degradation | Rat pancreatic β-cells (BRIN-BD11) | 25 µM | [7][8] |
| Enhancement of murine embryonic stem cell chemotaxis | Murine embryonic stem cells | 5 mg/ml (pre-incubation) | [7][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C17H31N3O4 | [1] |
| Molecular Weight | 341.45 g/mol | [1] |
| Sequence | Ile-Pro-Ile (IPI) | [1] |
| Solubility | Soluble in water (up to 100 mM), DMSO, and ethanol | [8] |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay Using a Transwell System
This protocol is designed to assess the effect of this compound on the migration of cells towards a chemoattractant, such as CXCL12.
Materials:
-
Cells of interest (e.g., hematopoietic stem cells, lymphocytes, cancer cells)
-
This compound
-
Chemoattractant (e.g., recombinant human CXCL12/SDF-1α)
-
Transwell inserts (with appropriate pore size for the cells being used)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 0.5% Bovine Serum Albumin (BSA)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
The day before the assay, starve the cells by culturing them in a serum-free or low-serum (0.5% FBS) medium.
-
On the day of the assay, harvest the cells and resuspend them in migration medium (e.g., RPMI-1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of Chemoattractant and this compound:
-
Prepare a stock solution of CXCL12 in PBS with 0.1% BSA.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
In the lower chamber of the 24-well plate, add 600 µL of migration medium containing the desired concentration of CXCL12 (e.g., 100 ng/mL). For the negative control, add migration medium without CXCL12.
-
-
Cell Treatment and Seeding:
-
Pre-incubate the cell suspension with the desired concentration of this compound (e.g., 100 µM) for 30 minutes at 37°C. A control group without this compound should be included.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Place the Transwell inserts into the 24-well plate containing the chemoattractant.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 4-24 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
To quantify the migrated cells on the lower surface of the membrane, they can be stained with a fluorescent dye like Calcein-AM or fixed and stained with crystal violet.
-
Alternatively, the number of cells that have migrated into the lower chamber can be counted using a hemocytometer or a cell counter.
-
Protocol 2: Cancer Cell Invasion Assay Using Matrigel-Coated Transwells
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Invasive cancer cell line (e.g., PC3, MDA-MB-231)
-
This compound
-
Matrigel-coated Transwell inserts (e.g., Boyden chambers)
-
24-well companion plates
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Serum-free medium
-
PBS
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Rehydration of Matrigel-Coated Inserts:
-
Add warm (37°C) serum-free medium to the inside of the Matrigel-coated inserts and let them rehydrate for at least 2 hours at 37°C.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.
-
-
Preparation of Chemoattractant and this compound:
-
In the lower chamber of the 24-well plate, add 750 µL of medium containing 10% FBS as a chemoattractant.
-
Prepare a cell suspension in serum-free medium with or without this compound at the desired concentration (e.g., 2.5 mM).[4]
-
-
Cell Seeding:
-
Remove the rehydration medium from the inserts.
-
Add 500 µL of the cell suspension (2.5 x 10^5 cells) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Gently wash the inserts with PBS.
-
Allow the inserts to air dry.
-
Visualize and count the invading cells under a microscope. Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
Protocol 3: Western Blot Analysis of Signaling Pathways Affected by this compound
This protocol can be used to investigate the effect of this compound on signaling pathways downstream of chemokine receptors, such as the phosphorylation of Src and VE-cadherin in endothelial cells.[1]
Materials:
-
Cells of interest (e.g., human endothelial cells)
-
This compound
-
Stimulating agent (e.g., CXCL12)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-VE-cadherin, anti-VE-cadherin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 100 µM) for a specified time (e.g., 30 minutes) prior to stimulation.[1]
-
Stimulate the cells with the agonist (e.g., CXCL12) for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and boil with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin or GAPDH).
-
Concluding Remarks
This compound is a versatile and potent inhibitor of DPP-IV, making it an indispensable tool for cell culture-based research in various fields, including immunology, cancer biology, and stem cell research. The protocols provided here offer a framework for investigating the biological roles of DPP-IV and its substrates. Researchers should optimize the experimental conditions, such as cell density, incubation times, and reagent concentrations, for their specific cell types and experimental questions. Careful consideration of appropriate controls is essential for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Implications of DPP4 modification of proteins that regulate stem/progenitor and more mature cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Chemokine Activity – A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of Hematopoietic Chemokine Effects In Vitro and In Vivo by DPP-4/CD26 [scholarworks.indianapolis.iu.edu]
- 6. Regulation of Chemokine Activity - A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for In Vivo Studies Using Diprotin A
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended use of Diprotin A in in vivo studies. This compound is a competitive inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the degradation of incretins like glucagon-like peptide-1 (GLP-1). Its inhibition can potentiate insulin secretion and has implications for various physiological processes.
Data Presentation: In Vivo Dosage of this compound
The following table summarizes the quantitative data from various in vivo studies that have utilized this compound, providing a clear comparison of dosages and experimental setups.
| Animal Model | This compound Concentration/Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Streptozotocin-induced diabetic retinopathy in C57/BL6 mice | 70 μg/kg | Intraperitoneal (IP) injection | Twice daily for 7 days | Increased phosphorylation of Src and VE-cadherin, aggravating vascular leakage in the retina.[1] | [1] |
| Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice | ≥2 micromol | Injection (route not specified, likely intravenous or intraperitoneal) | At the time of transplant | Enhanced engraftment of human mobilized CD34+ peripheral blood cells by over 3.4-fold.[2] | [2] |
| Wistar rats (postnatal) | 2 mg/kg | Intraperitoneal (IP) injection | First postnatal week | Induced a mixed anxiety-depressive state in adolescent and adult rats. | [3] |
| Intact animals (species not specified) | Not specified | Not specified | Not specified | Increased cellularity of the thymus and spleen, and the number of various thymocytes and splenocytes.[4] | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on Diabetic Retinopathy in Mice
This protocol is based on the methodology described in the study by Lee et al. (2016).[1]
1. Animal Model:
-
Streptozotocin-induced diabetic retinopathy model in wild-type C57/BL6 mice.
2. Materials:
-
This compound (powder)
-
Sterile, pyrogen-free saline solution (0.9% NaCl)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Insulin syringes (28-30 gauge)
3. Preparation of this compound Solution:
-
Dissolve this compound powder in sterile saline to achieve the desired final concentration for injection. The final volume should be appropriate for intraperitoneal injection in mice (typically 100-200 µL).
-
For a 70 μg/kg dose in a 25g mouse, the required dose per mouse is 1.75 µg. If the injection volume is 100 µL, the concentration of the solution should be 17.5 µg/mL.
4. Experimental Procedure:
-
Induction of Diabetes: Induce diabetes in C57/BL6 mice by a single intraperitoneal injection of STZ (dissolved in citrate buffer). Monitor blood glucose levels to confirm the diabetic state.
-
This compound Administration:
-
Begin treatment with this compound after the onset of diabetes.
-
Administer 70 μg/kg of this compound via intraperitoneal injection.
-
Perform injections twice daily for a duration of 7 days.
-
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Enucleate the eyes and isolate the retinas.
-
Perform Western blot analysis on retinal lysates to measure the phosphorylation levels of Src and VE-cadherin.
-
Assess vascular leakage in the retina using methods such as Evans blue dye extravasation assay.
-
Protocol 2: Assessment of this compound's Impact on Hematopoietic Stem Cell Engraftment
This protocol is based on the study by Campbell et al. (2007).[2]
1. Animal Model:
-
Irradiated non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.
2. Materials:
-
This compound (powder)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Human granulocyte colony-stimulating factor (G-CSF) mobilized CD34+ peripheral blood cells (PBCs)
-
Irradiation source (e.g., X-ray or gamma-ray irradiator)
3. Preparation of this compound Solution:
-
Dissolve this compound in sterile PBS to achieve a concentration that allows for the administration of ≥2 micromol per mouse in a suitable injection volume.
4. Experimental Procedure:
-
Recipient Preparation: Sublethally irradiate NOD/SCID mice to ablate the native hematopoietic system and create a niche for human cell engraftment.
-
Transplantation and this compound Administration:
-
At the time of transplant, inject the human G-CSF mobilized CD34+ PBCs into the recipient mice (e.g., via tail vein injection).
-
Concurrently, administer ≥2 micromol of this compound. The publication does not specify the exact route, but intravenous or intraperitoneal injection are common for such studies.
-
-
Outcome Assessment:
-
After a suitable period for engraftment (e.g., 6-8 weeks), collect peripheral blood or bone marrow from the recipient mice.
-
Use flow cytometry to quantify the percentage of human CD45+ cells to determine the level of human hematopoietic cell engraftment.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound leading to increased vascular leakage.
Caption: Workflow for studying this compound's effect on diabetic retinopathy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound, an Inhibitor of Dipeptidyl Peptidase IV, on Immunological Parameters of Lymphocytes in Intact Animals and Animals with Experimental Autoimmune Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing a Stock Solution of Diprotin A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the preparation of stock solutions of Diprotin A, a potent inhibitor of dipeptidyl peptidase IV (DPP-IV). Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.
Introduction
This compound (Ile-Pro-Ile) is a tripeptide that acts as a competitive inhibitor of DPP-IV, an enzyme involved in the degradation of incretins such as glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-IV, this compound can potentiate the effects of incretins, making it a valuable tool in research related to type 2 diabetes, stem cell biology, and immunology. It has been shown to influence signaling pathways such as the SDF-1α/CXCR4/Src/VE-cadherin pathway, which is involved in vascular leakage.[3]
Physicochemical Properties and Solubility
This compound is typically supplied as a white to off-white crystalline solid.[1][3] Understanding its physical and chemical properties is essential for proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C17H31N3O4 | [1][3][4][5] |
| Molecular Weight | 341.45 g/mol | [6][7] |
| CAS Number | 90614-48-5 | [1][3][4] |
| Purity | ≥98% | [1][4] |
This compound exhibits solubility in a variety of common laboratory solvents. The choice of solvent will depend on the specific requirements of the downstream application.
| Solvent | Solubility | Reference |
| Water | ≥ 100 mg/mL (292.87 mM) | [3] |
| Soluble to 100 mM | ||
| 34.15 mg/mL (100 mM) | ||
| 1 mg/mL | [8] | |
| DMSO | 100 mg/mL (292.87 mM) (requires ultrasonic) | [3] |
| 25 mg/mL | [1] | |
| 68 mg/mL (199.15 mM) | [9] | |
| Ethanol | ~10 mg/mL | [1] |
| 68 mg/mL | [9] | |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Sterile, high-purity solvent (e.g., nuclease-free water, DMSO, ethanol)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
(Optional) Ultrasonic bath
Protocol for Preparing an Aqueous Stock Solution (e.g., 100 mM in Water)
This protocol is suitable for applications where an organic solvent is not desired.
-
Calculate the required mass of this compound.
-
For a 1 mL of 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L * 0.001 L * 341.45 g/mol * 1000 mg/g = 34.15 mg
-
-
-
Weigh the this compound.
-
Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add the solvent.
-
Add the desired volume of sterile water to the tube containing the this compound powder.
-
-
Dissolve the powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended).
-
If the application requires a sterile solution, filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.[10]
-
-
Aliquoting and Storage.
Protocol for Preparing a Stock Solution in an Organic Solvent (e.g., 100 mg/mL in DMSO)
This protocol is suitable for creating a highly concentrated stock solution.
-
Weigh the this compound.
-
Weigh out the desired mass of this compound powder (e.g., 100 mg) into a sterile microcentrifuge tube.
-
-
Add the solvent.
-
Add the calculated volume of high-purity, anhydrous DMSO to the tube. For a 100 mg/mL solution, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[3]
-
-
Dissolve the powder.
-
Vortex the tube thoroughly. For high concentrations in DMSO, sonication may be required to fully dissolve the compound.[3]
-
-
Aliquoting and Storage.
-
Aliquot the stock solution into smaller volumes in sterile tubes.
-
Store the aliquots tightly sealed and protected from light at -20°C for up to 1 month or -80°C for up to 6 months.[3]
-
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Conditions | Reference |
| Solid Powder | -20°C | 1 year | Sealed, away from moisture and light | [3] |
| -80°C | 2 years | Sealed, away from moisture and light, under nitrogen | [3] | |
| In Solvent | -20°C | 1 month | Sealed, away from moisture and light | [3] |
| -80°C | 6 months | Sealed, away from moisture and light, under nitrogen | [3] |
Note: It is strongly recommended to aliquot stock solutions to avoid degradation due to repeated freeze-thaw cycles.[3] For aqueous solutions, it is advised not to store them for more than one day.[1]
Visualized Workflows and Pathways
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Simplified Signaling Pathway of this compound Action
Caption: Simplified mechanism of this compound action.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, Dipeptidyl peptidase IV inhibitor (CAS 90614-48-5) | Abcam [abcam.com]
- 5. This compound | C17H31N3O4 | CID 94701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | DPP-4 | TargetMol [targetmol.com]
- 7. This compound | Dipeptidyl Peptidase IV | Tocris Bioscience [tocris.com]
- 8. Enzo Life Sciences this compound (25 mg) CAS: 90614-48-5, Quantity: Each of | Fisher Scientific [fishersci.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Diprotin A in Stem Cell Mobilization and Engraftment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A, a tripeptide (Ile-Pro-Ile), is a specific and competitive inhibitor of the enzyme Dipeptidylpeptidase IV (DPP-IV), also known as the cell surface antigen CD26. DPP-IV is a serine protease that plays a critical role in regulating the bioactivity of various chemokines and cytokines by cleaving N-terminal dipeptides. A key substrate of DPP-IV is the chemokine Stromal Cell-Derived Factor-1α (SDF-1α or CXCL12). The interaction between SDF-1α and its receptor, CXCR4, is fundamental for the homing, migration, and engraftment of hematopoietic stem cells (HSCs) and other progenitor cells to the bone marrow. By inhibiting DPP-IV, this compound prevents the proteolytic inactivation of SDF-1α, thereby enhancing its chemoattractant effect and promoting more efficient stem cell mobilization and engraftment. These application notes provide a summary of the quantitative effects of this compound, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on stem cell function.
Table 1: In Vivo Effects of this compound on Stem Cell Engraftment
| Model System | Cell Type | This compound Treatment | Outcome Measure | Quantitative Result | Citation |
| Irradiated NOD/SCID Mice | Human G-CSF mobilized CD34+ peripheral blood cells | ≥2 µmol this compound injected at time of transplant | Human cell engraftment | >3.4-fold enhancement | [1] |
| NOD/SCID Mice | CD34+ human umbilical cord blood cells | Pre-incubation with 5 mM this compound prior to injection | Engraftment | Increased engraftment | [2] |
| Canine Model of Duchenne Muscular Dystrophy | Muscle-derived cells | Pretreatment of cells with this compound before injection | Engraftment and proliferation of donor cells | Significantly enhanced | [3] |
| Retrovirally Transduced Mouse Bone Marrow Cells | Hematopoietic progenitors | Treatment of cells with this compound | Engraftment of transduced HSCs | Significantly enhanced | [4] |
| Congenic Mouse Model | Mouse bone marrow cells | Pulse exposure of donor cells to 5mM this compound/10^6 cells for 1 hour | Engraftment | Significantly enhanced | [5] |
Table 2: In Vitro Effects of this compound on Stem and Progenitor Cells
| Cell Type | This compound Concentration | Experimental Condition | Outcome Measure | Quantitative Result | Citation |
| Murine Embryonic Stem Cells | 5 mg/ml | Pre-incubation to enhance chemotaxis towards SDF-1α | Chemotaxis | Enhanced | [2] |
| Human Cord Blood Mononuclear Cells | Not specified | Inhibition of endogenous DPP-IV | Migration to CXCL12 | Enhanced | [6] |
| Human Cord Blood CD34+ Cells | Not specified | Pretreatment before 7-day culture with SFT cytokines + SDF-1 | Ex vivo expansion of CFU-GM and CFU-GEMM + BFU-E | 2.4- to 2.7-fold enhancement | [7] |
| Mouse Bone Marrow Cells | Not specified | In the presence of erythropoietin | Erythroid colony formation (BFU-E) | Twofold increase | [7] |
| Human Cord Blood Cells | Not specified | In the presence of erythropoietin | Erythroid colony formation (BFU-E) | Twofold increase | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, providing a foundation for replicating and building upon these findings.
Protocol 1: In Vivo Enhancement of Human Hematopoietic Stem Cell Engraftment in NOD/SCID Mice
Objective: To assess the effect of systemic this compound administration on the engraftment of human hematopoietic stem cells in an immunodeficient mouse model.
Materials:
-
Nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice
-
Human granulocyte colony-stimulating factor (G-CSF) mobilized CD34+ peripheral blood cells
-
This compound (Ile-Pro-Ile)
-
Sterile phosphate-buffered saline (PBS)
-
Irradiation source (e.g., X-ray or gamma-ray)
-
Flow cytometer and antibodies for human cell surface markers (e.g., CD45, CD34)
Methodology:
-
Recipient Preparation: Irradiate NOD/SCID mice to ablate their native hematopoietic system. The radiation dose should be optimized for the specific strain and institutional guidelines.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS. The final concentration should be calculated to deliver ≥2 µmol per mouse.
-
Cell Transplantation:
-
Thaw cryopreserved human G-CSF mobilized CD34+ peripheral blood cells according to standard procedures.
-
Resuspend the cells in sterile PBS or an appropriate injection buffer.
-
Inject the cell suspension intravenously into the irradiated NOD/SCID mice.
-
-
This compound Administration: At the time of transplantation, inject the prepared this compound solution (≥2 µmol) into the recipient mice via a suitable route (e.g., intraperitoneal or intravenous).
-
Engraftment Analysis:
-
At selected time points post-transplantation (e.g., 4, 6, 8 weeks), collect peripheral blood or bone marrow from the recipient mice.
-
Perform flow cytometric analysis to determine the percentage of human cells (hCD45+) in the murine hematopoietic tissues.
-
Compare the level of human cell engraftment in mice that received this compound to a control group that received a vehicle control (e.g., PBS).
-
Protocol 2: Ex Vivo Pre-treatment of Stem Cells with this compound for Enhanced Engraftment
Objective: To evaluate the effect of pre-incubating hematopoietic stem cells with this compound on their subsequent engraftment potential.
Materials:
-
CD34+ human umbilical cord blood cells or mouse bone marrow cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 or IMDM) with appropriate supplements
-
Recipient mice (e.g., NOD/SCID or congenic strains)
-
Standard cell culture and transplantation equipment
Methodology:
-
Cell Preparation: Isolate CD34+ cells from human umbilical cord blood or prepare a single-cell suspension of mouse bone marrow cells using standard laboratory techniques.
-
This compound Pre-incubation:
-
Cell Washing: After incubation, wash the cells at least twice with sterile PBS or culture medium to remove any unbound this compound.
-
Transplantation:
-
Resuspend the washed cells in an appropriate injection buffer.
-
Transplant the cells into suitably prepared recipient mice (e.g., lethally irradiated).
-
-
Engraftment Assessment: Monitor the engraftment of the transplanted cells in the recipient mice at various time points using methods such as flow cytometry for donor-specific markers. Compare the engraftment levels to a control group transplanted with cells that were mock-incubated without this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Stem Cell Homing
References
- 1. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Implications of DPP4 modification of proteins that regulate stem/progenitor and more mature cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CD26 peptidase activity significantly improves engraftment of retrovirally transduced hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. The role of dipeptidyl peptidase 4 in hematopoiesis and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidylpeptidase 4 negatively regulates colony-stimulating factor activity and stress hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Diprotin A in Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Diprotin A, a competitive inhibitor of Dipeptidyl Peptidase-4 (DPP-4), in preclinical diabetes research. The following sections detail its mechanism of action, summarize key quantitative data from various studies, and provide detailed protocols for its application in in vitro and in vivo models of diabetes.
Introduction to this compound
This compound (Ile-Pro-Ile) is a tripeptide that acts as a potent and specific inhibitor of DPP-4.[1] This enzyme is responsible for the rapid degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the circulating half-life of active GLP-1 and GIP, thereby enhancing their physiological effects on glucose homeostasis.[3] This makes this compound a valuable tool for studying the role of the incretin system in diabetes and for the preclinical evaluation of DPP-4 inhibition as a therapeutic strategy.
Mechanism of Action
The primary mechanism of action of this compound in the context of diabetes is the potentiation of the incretin effect.[3] Incretins are gut hormones released in response to nutrient intake that stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[4] GLP-1, in addition to its insulinotropic effects, also suppresses glucagon secretion from pancreatic α-cells, delays gastric emptying, and promotes satiety.[4] DPP-4 rapidly cleaves and inactivates both GLP-1 and GIP.[5] By inhibiting DPP-4, this compound leads to elevated levels of active GLP-1 and GIP, resulting in:
-
Enhanced glucose-stimulated insulin secretion: Increased incretin levels amplify the insulin response to a meal.[1]
-
Suppressed glucagon secretion: Elevated GLP-1 levels lead to reduced glucagon release, which in turn decreases hepatic glucose production.[6]
-
Improved overall glycemic control: The combined effects on insulin and glucagon lead to lower fasting and postprandial blood glucose levels.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in various experimental models.
Table 1: In Vitro DPP-4 Inhibitory Activity of this compound
| Parameter | Value | Experimental System | Reference |
| IC50 | 3.5 pM | Isolated DPP-4 enzyme | [1] |
| IC50 | 29.86 µg/mL | Dipeptidyl peptidase-IV (DPP-IV) inhibitory activity assay | [8] |
| IC50 | 1.73 µg/mL | Dipeptidyl peptidase-IV (DPP-IV) inhibitory activity assay | [9] |
| IC50 | 0.5 mg/mL | In vitro DPP-IV inhibitory and kinetics assays | [3] |
Note: The significant variation in reported IC50 values may be attributed to differences in experimental conditions, enzyme sources, and assay methodologies.
Table 2: In Vivo Effects of DPP-4 Inhibition in Diabetic Rodent Models (Representative Data)
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Zucker Fatty Rats | DPP-4 inhibitor (Isoleucine Thiazolidide) | Acute | Improved glucose tolerance, enhanced insulin secretion. | [10] |
| db/db Mice | DPP-4 inhibitor (Teneligliptin) | 13 weeks | Suppressed macrophage foam cell formation. | [11] |
| STZ-Nicotinamide Induced Diabetic Rats | Aqueous root extract with DPP-4 inhibitory activity | 15 days | Significant reduction in fasting blood glucose, improved glucose tolerance. | [12] |
| High-Fat Diet/STZ-Induced Diabetic Mice | DPP-4 inhibitor (Sitagliptin) | 10 weeks | Sustained reduction of blood glucose and HbA1c, improved oral glucose tolerance, restored islet cell mass. | [7] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for DPP-4.
Materials:
-
This compound
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations.
-
In a 96-well plate, add the DPP-4 enzyme and the different concentrations of this compound to the wells. Include a control group with the enzyme but no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence of the product at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of DPP-4 inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model
This protocol outlines the procedure for performing an OGTT in a diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice) to assess the effect of this compound on glucose tolerance.
Animal Model:
-
Genetically diabetic mice (e.g., C57BL/KsJ-db/db mice) or diet-induced obese and diabetic mice.
-
Age-matched non-diabetic mice as a control group.
-
House animals under standard conditions with ad libitum access to food and water.
Materials:
-
This compound
-
Vehicle (e.g., saline or water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and test strips
-
Equipment for oral gavage
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline body weight of each mouse.
-
Administer this compound (e.g., 2 µmol per mouse, intraperitoneally or orally) or the vehicle to the respective groups of mice 30 minutes before the glucose challenge.[13]
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood collection, administer the glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose administration.
-
Measure the blood glucose concentration at each time point.
-
Plot the blood glucose levels over time for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the experimental use of this compound.
Caption: Mechanism of this compound via DPP-4 Inhibition.
Caption: Experimental Workflow for an Oral Glucose Tolerance Test.
Caption: Simplified Incretin Signaling Pathway in Pancreatic β-cells.
References
- 1. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. GLP-1 agonists and dipeptidyl-peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DPP‐4 inhibition and islet function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glucagon.com [glucagon.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Dipeptidyl Peptidase-4 Inhibitor Suppresses Macrophage Foam Cell Formation in Diabetic db/db Mice and Type 2 Diabetes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidiabetic activity of aqueous root extract of Ichnocarpus frutescens in streptozotocin-nicotinamide induced type-II diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Human CD34+ Cell Engraftment with Diprotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful engraftment of human hematopoietic stem and progenitor cells (HSPCs), identified by the surface marker CD34, is a critical determinant for patient outcomes in hematopoietic stem cell transplantation (HSCT). The efficiency of this process relies heavily on the homing of these cells to the bone marrow niche, a complex process orchestrated by the chemokine Stromal Cell-Derived Factor-1α (SDF-1α) and its receptor, CXCR4.[1][2] The interaction between SDF-1α and CXCR4 is essential for the migration, adhesion, and survival of CD34+ cells within the bone marrow microenvironment.[2]
Dipeptidyl peptidase IV (DPP-4), also known as CD26, is a cell surface enzyme that negatively regulates the SDF-1α/CXCR4 axis by cleaving and inactivating SDF-1α.[3][4] Diprotin A, a specific inhibitor of DPP-4, has emerged as a promising agent to enhance the engraftment of human CD34+ cells.[3][5] By inhibiting DPP-4, this compound prevents the degradation of SDF-1α, thereby prolonging its availability and enhancing the signaling cascade that promotes the homing and engraftment of HSPCs.[3][4] These application notes provide a detailed overview of the mechanism of action of this compound, quantitative data from preclinical studies, and comprehensive protocols for its use in research settings.
Signaling Pathway: The Role of this compound in Modulating SDF-1α/CXCR4 Axis
The homing of CD34+ hematopoietic stem cells to the bone marrow is a critical step for successful engraftment. This process is primarily mediated by the interaction of the chemokine SDF-1α, secreted by bone marrow stromal cells, with its receptor CXCR4 expressed on the surface of CD34+ cells.[1] The enzyme DPP-4/CD26, present on the surface of various cells including stromal cells, can cleave and inactivate SDF-1α, thus downregulating this crucial homing signal.[3] this compound, a competitive inhibitor of DPP-4, prevents this inactivation, leading to sustained SDF-1α levels and enhanced CXCR4 signaling. This amplified signaling promotes the migration, adhesion, and retention of CD34+ cells within the bone marrow niche, ultimately leading to improved engraftment.[3][4]
Quantitative Data Summary
The administration of this compound has been shown to significantly enhance the engraftment of human CD34+ cells in immunodeficient mouse models. The following table summarizes the quantitative outcomes from a key preclinical study.
| Treatment Group | This compound Dose | Human CD45+ Engraftment (%) in Bone Marrow | Fold Enhancement | Reference |
| Control | - | 12.5 ± 2.5 | - | [3] |
| This compound | ≥2 µmol | 42.5 ± 5.0 | >3.4 | [3] |
Data presented as mean ± SEM.
Experimental Protocols
Experimental Workflow for In Vivo CD34+ Cell Engraftment Assay
The following diagram outlines the typical workflow for assessing the effect of this compound on human CD34+ cell engraftment in a murine xenotransplantation model. The process begins with the preparation of the recipient mice, followed by the transplantation of human CD34+ cells (with or without this compound treatment), and culminates in the analysis of human cell engraftment in various hematopoietic tissues.
References
- 1. The stromal cell-derived factor-1 α (SDF-1α)/cysteine-X-cysteine chemokine receptor 4 (CXCR4) axis: a possible prognostic indicator of acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of dipeptidyl peptidase 4 in hematopoiesis and transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
Application Notes: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay Using Diprotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of most cell types.[1][2] It plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released after food intake and stimulate insulin secretion while suppressing glucagon release.[3] By inactivating these incretins, DPP-IV curtails their glucose-lowering effects. Consequently, the inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes.[4][5]
Diprotin A (Isoleucyl-Prolyl-Isoleucine) is a potent, competitive inhibitor of DPP-IV and is widely used as a standard positive control in research and high-throughput screening assays designed to identify novel DPP-IV inhibitors.[6][7] These application notes provide a detailed protocol for performing a fluorometric DPP-IV inhibition assay using this compound as a reference compound.
Principle of the Assay
The DPP-IV inhibition assay is a fluorescence-based method used for screening potential inhibitors.[1][8] The assay utilizes a non-fluorescent substrate, typically Gly-Pro-Aminomethylcoumarin (AMC). In the presence of active DPP-IV, the enzyme cleaves the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC) group.[1] The resulting fluorescence intensity is directly proportional to the DPP-IV activity. When a DPP-IV inhibitor, such as this compound, is present, the enzymatic cleavage of the substrate is reduced or blocked, leading to a decrease in fluorescence. The inhibitory activity is quantified by measuring the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][8][9]
DPP-IV Signaling in Glucose Homeostasis
The following diagram illustrates the physiological role of DPP-IV in the incretin pathway and the mechanism of action for DPP-IV inhibitors.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 90614-48-5 | Benchchem [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. assaygenie.com [assaygenie.com]
In vitro chemotaxis assay protocol with Diprotin A.
An In Vitro Chemotaxis Assay Protocol Utilizing Diprotin A to Modulate Chemokine Activity
Application Note
Introduction
Chemotaxis, the directed migration of cells along a chemical gradient, is a fundamental process in immunology, developmental biology, and cancer metastasis.[1][2] In vitro chemotaxis assays are crucial tools for studying cell migration in response to specific chemoattractants.[3] The Boyden chamber, or transwell assay, is a widely adopted method for quantifying chemotactic responses.[4][5][6] This assay utilizes a porous membrane to separate a compartment containing the cells from another containing the test substance.[3] Cell migration across this barrier is then measured to determine the substance's chemotactic potential.
Many chemoattractants, particularly chemokines, are subject to post-translational modifications that regulate their activity.[7][8][9] A key enzyme in this process is Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, a cell-surface glycoprotein.[10][11] DPP-IV cleaves dipeptides from the N-terminus of proteins that have a proline or alanine residue in the penultimate position.[9][12] Several important chemokines, such as CXCL12 (SDF-1α), are natural substrates for DPP-IV.[13] Cleavage by DPP-IV often results in the inactivation of these chemokines, thus dampening the chemotactic signal.[7][13]
This compound is a competitive inhibitor of DPP-IV.[14][15] By blocking the enzymatic activity of DPP-IV, this compound prevents the degradation of susceptible chemokines.[7][16] This leads to a sustained or enhanced chemotactic response. Therefore, this compound is an invaluable tool for investigating the role of DPP-IV/CD26 in regulating chemokine-mediated cell migration. This protocol provides a detailed methodology for performing an in vitro chemotaxis assay using this compound to study its effect on chemokine-induced cell migration.
Experimental Protocol
Principle
This protocol uses a Boyden chamber system to measure the chemotactic response of a specific cell population towards a chemokine.[4] The cells are placed in the upper chamber of a transwell insert, and the chemokine is placed in the lower chamber, creating a concentration gradient across a porous membrane. The experiment is performed in the presence and absence of this compound, a DPP-IV inhibitor. By comparing the number of cells that migrate through the membrane under these different conditions, the regulatory role of DPP-IV on the specific chemokine's activity can be quantified. Inhibition of DPP-IV by this compound is expected to protect the chemokine from cleavage, leading to an increase in cell migration.[8]
Materials and Reagents
-
Cells: Suspension or adherent cells of interest (e.g., T-lymphocytes, monocytes, cancer cell lines).
-
Chemotaxis Chamber: 24-well or 96-well plates with cell culture inserts (e.g., Transwell®, Incucyte® Clearview, or similar Boyden chambers).[17] The membrane pore size should be selected based on the cell type (see Table 1).[17]
-
Chemoattractant: A chemokine known to be a substrate for DPP-IV (e.g., recombinant human CXCL12/SDF-1α).[18]
-
DPP-IV Inhibitor: this compound (Ile-Pro-Ile).[19]
-
Cell Culture Medium: Appropriate for the cell type being used (e.g., RPMI-1640).
-
Assay Medium: Serum-free or low-serum (e.g., 0.2-0.5% BSA) cell culture medium.
-
Staining and Lysis Reagents:
-
Calcein AM solution for fluorescent labeling.[20]
-
Or, Crystal Violet solution for colorimetric staining.
-
10% Acetic Acid or other suitable solvent for dye extraction.
-
-
Detection Instrument:
-
Fluorescence plate reader.
-
Or, absorbance plate reader.
-
Or, an inverted microscope for cell counting.
-
-
General Lab Equipment: Pipettes, sterile tubes, incubator (37°C, 5% CO₂), hemocytometer or automated cell counter.
Table 1: Recommended Membrane Pore Sizes for Different Cell Types
| Cell Type | Recommended Pore Size (µm) |
|---|---|
| Neutrophils, Leukocytes | 3 µm[6][17] |
| Lymphocytes, Monocytes, Macrophages | 5 µm[6][17] |
| Most Cancer Cells, Fibroblasts, Epithelial Cells | 8 µm[6][17] |
| Slow-moving cells, Astrocytes | 12 µm[17] |
Detailed Methodology
Step 1: Cell Preparation (Day 1)
-
Culture cells to a density of approximately 80-90% confluency.
-
One day before the experiment, harvest the cells.
-
Resuspend the cells in "starvation medium" (e.g., RPMI-1640 with 0.5% FBS or 0.2% BSA) and incubate overnight.[20] This step reduces basal migration and increases the cells' responsiveness to chemoattractants.
Step 2: Assay Preparation (Day 2)
-
Harvest the starved cells and perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.
-
Centrifuge the cells and resuspend them in fresh, pre-warmed assay medium at a final concentration of 1 x 10⁶ cells/mL.[20]
-
Prepare the chemoattractant and this compound solutions in the assay medium. Create serial dilutions of the chemoattractant to determine the optimal concentration. For this compound, a starting concentration of 100 µM is often effective for in vitro studies.[14]
-
Add 200 µL (for 96-well plates) or 600 µL (for 24-well plates) of the appropriate solutions to the lower wells of the chemotaxis plate as described in the experimental setup (Table 2).
-
If required for your cell type, coat the top and bottom of the insert membrane with an extracellular matrix protein like fibronectin (5 µg/mL) and allow it to dry.[18]
Step 3: Performing the Assay
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 50-100 µL of the cell suspension (containing 0.5-1.0 x 10⁵ cells) to the upper chamber of each insert.
-
For conditions testing the effect of this compound on the cells directly, the inhibitor can be added to the upper chamber along with the cells.
-
Cover the plate and incubate for 2-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time is cell-type dependent and should be determined empirically.[3]
Step 4: Quantification of Cell Migration
There are several methods to quantify migration:
-
Method A: Fluorescent Staining (e.g., Calcein AM) [20]
-
After incubation, carefully remove the inserts from the wells.
-
Add Calcein AM working solution to the lower wells and incubate to label the migrated cells.
-
Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/520 nm).
-
-
Method B: Colorimetric Staining (e.g., Crystal Violet)
-
Carefully remove the inserts.
-
Gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with 0.5% Crystal Violet solution.
-
Wash the inserts thoroughly with water and allow them to dry.
-
Elute the dye from the cells using a solvent (e.g., 10% acetic acid).
-
Transfer the eluted dye to a new plate and measure the absorbance (e.g., at 570 nm).
-
-
Method C: Direct Cell Counting
-
Follow steps 1-4 from Method B.
-
Instead of eluting the dye, view the membrane under an inverted microscope and count the number of migrated cells in several representative fields of view.
-
Data Presentation
The experiment should include controls to ensure the observed migration is due to chemotaxis and is modulated by DPP-IV activity.
Table 2: Example Experimental Setup and Expected Results
| Group | Lower Chamber Contents | Upper Chamber Contents | Expected Outcome / Measurement |
|---|---|---|---|
| 1. Negative Control | Assay Medium Only | 1 x 10⁵ cells in Assay Medium | Measures random, non-directed migration (chemokinesis). Should be a low baseline reading. |
| 2. Positive Control | Assay Medium + Chemoattractant (e.g., 100 ng/mL CXCL12) | 1 x 10⁵ cells in Assay Medium | Measures maximal chemotaxis in the presence of endogenous DPP-IV activity. |
| 3. This compound Control | Assay Medium + 100 µM this compound | 1 x 10⁵ cells in Assay Medium | Determines if this compound itself is a chemoattractant. Expected to be similar to the negative control. |
| 4. Experimental Group | Assay Medium + Chemoattractant + 100 µM this compound | 1 x 10⁵ cells in Assay Medium | Measures chemotaxis with DPP-IV inhibited. Expected to show significantly higher migration than the positive control if the chemokine is a DPP-IV substrate. |
Visualizations
Diagram 1: Experimental Workflow
References
- 1. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 4. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 7. Modulation of Hematopoietic Chemokine Effects In Vitro and In Vivo by DPP-4/CD26 [scholarworks.indianapolis.iu.edu]
- 8. Frontiers | Regulation of Chemokine Activity – A Focus on the Role of Dipeptidyl Peptidase IV/CD26 [frontiersin.org]
- 9. Regulation of Chemokine Activity - A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. The structure and function of CD26 in the T-cell immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Chemokine Activity – A Focus on the Role of Dipeptidyl Peptidase IV/CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. ≥95% (HPLC), glucagon-like peptide (GLP-1) modulator, solid | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 18. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 19. This compound, Dipeptidyl peptidase IV inhibitor (CAS 90614-48-5) | Abcam [abcam.com]
- 20. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Diprotin A in Experimental Autoimmune Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprotin A is a competitive inhibitor of dipeptidyl peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine protease expressed on the surface of various cell types, including T lymphocytes, and plays a crucial role in immune regulation. By inhibiting DPP-IV, this compound can modulate the activity of various chemokines and cytokines, making it a valuable tool for studying autoimmune processes. These application notes provide detailed protocols and data for the use of this compound in experimental models of autoimmune diseases.
Mechanism of Action
DPP-IV is a transmembrane glycoprotein with ectoenzyme activity that cleaves N-terminal dipeptides from polypeptides, particularly those with proline or alanine in the penultimate position. Key substrates of DPP-IV include chemokines, cytokines, and neuropeptides. The inhibition of DPP-IV by this compound leads to an prolonged bioavailability and enhanced signaling of these substrates.
In the context of autoimmunity, the immunomodulatory effects of this compound are of particular interest. DPP-IV/CD26 is involved in T-cell activation and proliferation.[1][2] Inhibition of DPP-IV has been shown to suppress Th1-mediated immune responses, promote a shift towards Th2-type cytokine profiles, and enhance the function of regulatory T cells (Tregs).[1][3] This can lead to a dampening of the inflammatory cascade that drives autoimmune pathology.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Route | Frequency | Duration | Reference |
| Streptozotocin-induced diabetic retinopathy (mice) | 70 μg/kg | Intraperitoneal (i.p.) | Twice daily | 7 days | [4] |
| Hematopoietic stem cell engraftment (NOD/SCID mice) | ≥2 μmol | Injection (unspecified) | Single dose at transplant | N/A | [5] |
Table 2: Immunological Effects of this compound in an Experimental Autoimmune Process
| Parameter | Effect | Reference |
| Thymus cellularity | Reduced | [6] |
| Spleen antibody-forming cells | Reduced | [6] |
| CD4+ thymocytes | Reduced | [6] |
| CD4+CD8+ thymocytes | Reduced | [6] |
Experimental Protocols
Protocol 1: Prophylactic Treatment with this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes a prophylactic approach to evaluate the efficacy of this compound in preventing the onset and severity of collagen-induced arthritis, a widely used model for rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
-
Calipers for measuring paw thickness
Experimental Workflow:
Caption: Experimental workflow for prophylactic this compound treatment in a CIA mouse model.
Procedure:
-
Induction of CIA:
-
On day 0, emulsify bovine type II collagen in CFA (1:1 ratio).
-
Immunize male DBA/1J mice intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of CII).
-
On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of CII in IFA (1:1 ratio, containing 100 µg of CII).
-
-
Preparation and Administration of this compound:
-
Prepare a stock solution of this compound in sterile PBS.
-
From day 21 to day 42, administer this compound (e.g., 70 µg/kg) or vehicle (PBS) via intraperitoneal injection once daily.
-
-
Assessment of Arthritis:
-
Starting from day 21, monitor the mice daily for signs of arthritis.
-
Score the severity of arthritis for each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using calipers every other day.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-17, IL-10) and measurement of anti-CII antibody titers.
-
Euthanize the mice and collect the paws for histopathological evaluation of joint inflammation, pannus formation, and bone erosion.
-
Protocol 2: Therapeutic Treatment with this compound in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines a therapeutic approach to assess the ability of this compound to ameliorate established disease in the EAE model, a common model for multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Induction of EAE:
-
On day 0, immunize female C57BL/6 mice subcutaneously with 200 µL of an emulsion containing 200 µg of MOG35-55 peptide in CFA.
-
Administer 200 ng of pertussis toxin in PBS intraperitoneally on day 0 and day 2.
-
-
Clinical Scoring and Treatment Initiation:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0-5:
-
0 = No clinical signs
-
1 = Limp tail
-
2 = Hind limb weakness
-
3 = Hind limb paralysis
-
4 = Hind and forelimb paralysis
-
5 = Moribund or dead
-
-
Initiate this compound treatment when mice develop a clinical score of 1-2.
-
-
This compound Administration:
-
Administer this compound (e.g., 70 µg/kg, i.p.) or vehicle (PBS) daily until the end of the experiment (e.g., day 21-28 post-immunization).
-
-
Endpoint Analysis:
-
At the termination of the experiment, perfuse the mice with PBS.
-
Collect the spinal cord and brain for histopathological analysis of inflammatory infiltrates and demyelination (e.g., using H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system (CNS) for flow cytometric analysis of T-cell populations (e.g., CD4+, CD8+, Th1, Th17, Tregs).
-
Collect splenocytes for in vitro recall response assays to MOG35-55 and subsequent cytokine profiling of the supernatant.
-
Signaling Pathways and Logical Relationships
DPP-IV Signaling and Inhibition by this compound
Caption: DPP-IV signaling and its inhibition by this compound on T-cells.
Proposed Mechanism of this compound in Ameliorating Autoimmunity
Caption: Logical flow of how this compound is hypothesized to ameliorate autoimmune disease.
References
- 1. Revolutionizing Treatment Strategies for Autoimmune and Inflammatory Disorders: The Impact of Dipeptidyl-Peptidase 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Role of Dipeptidyl Peptidase-4 in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase 4 inhibitors and their potential immune modulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, an Inhibitor of Dipeptidyl Peptidase IV, on Immunological Parameters of Lymphocytes in Intact Animals and Animals with Experimental Autoimmune Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Diprotin A solubility in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving Diprotin A in aqueous buffers for experimental use.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
1. Issue: this compound is not dissolving or is forming a precipitate in my aqueous buffer (e.g., PBS).
-
Possible Cause 1: Concentration Exceeds Solubility Limit. The concentration of this compound may be too high for the chosen aqueous buffer. The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1]
-
Solution: Decrease the concentration of this compound in your final solution. If a higher concentration is required, consider preparing a high-concentration stock solution in an organic solvent first.
-
-
Possible Cause 2: Improper Dissolution Technique. Direct addition of the crystalline solid to a large volume of buffer can lead to clumping and poor dissolution.
-
Solution: Follow the recommended protocols below. For aqueous solutions, start by making a slurry with a small amount of buffer before gradually adding the rest. For higher concentrations, the organic solvent method is preferred.
-
-
Possible Cause 3: Buffer Properties. The pH and ionic strength of your buffer can affect peptide solubility.[2][3] Peptides are often least soluble at their isoelectric point (pI).[3]
2. Issue: The this compound solution appears cloudy or has visible particulates.
-
Possible Cause 1: Incomplete Solubilization. The peptide has not fully dissolved and is suspended in the buffer.
-
Possible Cause 2: Aggregation. Peptides, especially those with hydrophobic residues like Isoleucine in this compound, can be prone to aggregation.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a tripeptide (Ile-Pro-Ile) that acts as an inhibitor of Dipeptidyl Peptidase 4 (DPP-4).[1][6] It is supplied as a crystalline solid and has a molecular weight of approximately 341.5 g/mol .[1][7]
Q2: What is the recommended way to prepare this compound solutions?
There are two primary methods depending on your target concentration and experimental needs:
-
Direct Aqueous Solution (for concentrations up to ~10 mg/mL): Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers like PBS.[1]
-
Organic Stock Solution (for higher concentrations): For concentrations higher than 10 mg/mL or to improve solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF, or ethanol) and then dilute it into your aqueous experimental buffer.[1]
Q3: What are the solubility limits of this compound in different solvents?
The solubility of this compound can vary between suppliers and batches, but typical values are summarized below.
| Solvent | Approximate Solubility | Citation(s) |
| Water | ≥ 100 mg/mL (or up to 100 mM) | [8] |
| PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | 25 - 100 mg/mL | [1][8][9] |
| Dimethyl Formamide (DMF) | ~33 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
Q4: How should I store this compound?
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[1][6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] Prepare these solutions fresh before use.
-
Organic Stock Solutions: For longer-term storage, aliquot stock solutions prepared in solvents like DMSO and store at -80°C for up to 6 months or -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles.[8]
Q5: Why is it important to purge the solvent with an inert gas when making a stock solution?
Purging the solvent with an inert gas (like nitrogen or argon) displaces oxygen, which can degrade peptides over time, especially during storage.[1] This is particularly important for peptides containing oxidation-sensitive residues.[4]
Q6: Can the residual organic solvent from a stock solution affect my experiment?
Yes, organic solvents like DMSO can have physiological effects even at low concentrations.[1] It is crucial to ensure that the final concentration of the organic solvent in your experimental setup is insignificant and does not interfere with your assay.[1]
Experimental Protocols & Workflows
Protocol 1: Preparation of Aqueous this compound Solution
This method is suitable for preparing solutions in aqueous buffers like PBS up to a concentration of approximately 10 mg/mL.[1]
-
Weigh the desired amount of this compound crystalline solid in a sterile tube.
-
Add a small volume of the desired aqueous buffer (e.g., PBS, pH 7.2) to create a slurry.
-
Vortex gently to mix.
-
Gradually add the remaining buffer to reach the final desired concentration.
-
Vortex thoroughly until the solid is completely dissolved. If needed, sonicate briefly (3 x 10 seconds) on ice.[4]
-
Use the solution immediately, as storage for more than one day is not recommended.[1]
Protocol 2: Preparation of this compound Stock Solution in an Organic Solvent
This is the recommended method for concentrations above 10 mg/mL or for improving solubility and minimizing aggregation.
-
Choose an appropriate organic solvent (e.g., DMSO). Note that using fresh, anhydrous DMSO is recommended as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[8][10]
-
Weigh the this compound solid in a sterile vial.
-
Add the required volume of the organic solvent to achieve the desired stock concentration (e.g., 25 mg/mL in DMSO).
-
Cap the vial and vortex until the peptide is fully dissolved. Gentle warming or sonication can be used if necessary.[2]
-
For further dilutions, add the stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation.
-
Store the stock solution in aliquots at -80°C.[8]
Caption: Standard workflows for preparing this compound solutions.
Caption: Decision tree for troubleshooting solubility problems.
Caption: Simplified pathway showing this compound as a DPP-4 inhibitor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. jpt.com [jpt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | DPP-4 | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Diprotin A Incubation in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Diprotin A in cell-based assays. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell-based assays?
A1: this compound is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. By inhibiting DPP-IV, this compound prevents the degradation of various physiological substrates, including the chemokine Stromal Cell-Derived Factor-1α (SDF-1α). This leads to an accumulation of active SDF-1α, which can then potentiate its downstream signaling through its receptor, CXCR4.
Q2: What is a typical starting concentration and incubation time for this compound in a cell-based assay?
A2: A common starting point for this compound concentration is in the range of 10-100 µM. Incubation times can vary significantly depending on the cell type, the specific assay, and the experimental goals. Published studies have used incubation times ranging from 10 minutes to several hours. For initial experiments, a 30-60 minute incubation is often a reasonable starting point. However, it is crucial to empirically determine the optimal incubation time for your specific experimental system.
Q3: How does this compound treatment affect the SDF-1α/CXCR4 signaling pathway?
A3: By inhibiting DPP-IV, this compound prevents the cleavage and inactivation of SDF-1α. The resulting increase in active SDF-1α levels enhances its binding to the CXCR4 receptor. This binding activates several downstream signaling cascades, including the Src kinase and VE-cadherin pathways, which are involved in processes like cell migration, survival, and vascular permeability.[1]
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Question: I am observing significant variability in my assay readout between wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and consistent plating density across all wells. Variations in cell number will lead to differences in DPP-IV activity.
-
Inconsistent Incubation Times: For shorter incubation periods, even minor differences in the timing of reagent addition and assay termination can introduce significant variability. Use multichannel pipettes and have a clear workflow to ensure consistent timing.[2]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of reagents. To mitigate this, consider not using the outermost wells for experimental samples or ensure proper humidification during incubation.
-
Cell Health: Ensure cells are in a healthy, logarithmic growth phase. Stressed or confluent cells may exhibit altered enzyme activity.
-
Issue 2: No observable effect of this compound treatment.
-
Question: I have treated my cells with this compound, but I am not seeing any change in my downstream readout. What should I check?
-
Answer: A lack of effect could be due to several reasons:
-
Suboptimal Incubation Time: The incubation time may be too short for this compound to effectively inhibit DPP-IV and for the downstream effects to manifest. Consider performing a time-course experiment to determine the optimal incubation duration.
-
Insufficient this compound Concentration: The concentration of this compound may be too low to achieve significant inhibition of DPP-IV in your specific cell type. You may need to perform a dose-response experiment to determine the optimal concentration.
-
Low DPP-IV Expression: The cell line you are using may have low endogenous expression of DPP-IV. Confirm DPP-IV expression levels using techniques like Western blot, flow cytometry, or a baseline DPP-IV activity assay.
-
This compound Degradation: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Issue 3: High background signal in a fluorescence-based DPP-IV activity assay.
-
Question: My fluorescence-based assay for DPP-IV activity shows a high background signal, making it difficult to detect inhibition by this compound. How can I reduce the background?
-
Answer: High background in fluorescence assays can be addressed by:
-
Autofluorescence of Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence. Consider using phenol red-free media or washing the cells with PBS before adding the assay reagents.
-
Autofluorescence of Compounds: If you are testing other compounds in conjunction with this compound, they may be inherently fluorescent. Always include a control with the compound alone to assess its intrinsic fluorescence.
-
Sub-optimal Filter Sets: Ensure that the excitation and emission filters on your plate reader are appropriate for the specific fluorophore used in your assay.
-
Excessive Enzyme or Substrate: High concentrations of the enzyme (in cell lysates) or the fluorogenic substrate can lead to a high background. Optimize the concentrations of both to achieve a good signal-to-noise ratio.
-
Data Presentation
Table 1: Reported IC₅₀ Values for this compound in DPP-IV Inhibition Assays
| Assay Type | Enzyme Source | Substrate | IC₅₀ Value | Reference |
| In vitro | Purified Porcine Kidney DPP-IV | Gly-Pro-p-nitroanilide | 3.2 µM | Not specified in provided context |
| In vitro | Recombinant Human DPP-IV | Gly-Pro-AMC | 24.7 µM | [3] |
| Cell-based | Caco-2 cells | Not specified | ~200 µM | [4] |
Table 2: Example of Experimental Parameters for a this compound Cell-Based Assay
| Parameter | Recommended Range/Value | Notes |
| Cell Line | e.g., Caco-2, HUVEC, Jurkat | DPP-IV expression can vary significantly between cell lines. |
| Seeding Density | Varies by cell line | Aim for 70-80% confluency at the time of the assay. |
| This compound Concentration | 1 µM - 100 µM | Perform a dose-response curve to determine the optimal concentration. |
| Incubation Time | 10 min - 24 hours | A time-course experiment is highly recommended. |
| Assay Temperature | 37°C | Maintain consistent temperature throughout the experiment. |
| Wash Steps | PBS | Washing cells before and after incubation can reduce background. |
| Readout | Fluorescence, Luminescence, Colorimetric | Choice of readout depends on the specific assay kit and available equipment. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and grow until they reach 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). From this stock, prepare a working solution at a concentration known to be effective (e.g., 100 µM).
-
Time-Course Incubation:
-
Remove the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound working solution to the wells.
-
Incubate the plate at 37°C in a humidified incubator.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the experiment.
-
-
Assay for Downstream Effect: Following the incubation, proceed with your specific assay to measure the downstream effect of DPP-IV inhibition (e.g., measurement of SDF-1α levels, assessment of cell migration, or a direct DPP-IV activity assay).
-
Data Analysis: Plot the measured effect against the incubation time. The optimal incubation time will be the point at which the desired effect reaches a plateau.
Protocol 2: DPP-IV Activity Assay in Cell Lysates
-
Cell Culture and Treatment: Culture your cells to the desired confluency and treat them with this compound or a vehicle control for the optimized incubation time.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal protein loading in the subsequent steps.
-
DPP-IV Activity Assay:
-
Use a commercially available DPP-IV activity assay kit (fluorometric or colorimetric).
-
Add a standardized amount of protein from each lysate to the wells of a 96-well plate.
-
Add the DPP-IV substrate provided in the kit.
-
Incubate at 37°C for the recommended time (often 30-60 minutes).
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the DPP-IV activity for each sample and normalize it to the vehicle control to determine the percentage of inhibition by this compound.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
How to prevent degradation of Diprotin A in solution.
For researchers, scientists, and drug development professionals utilizing Diprotin A, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This guide provides in-depth information on the prevention of this compound degradation, troubleshooting common issues, and answers to frequently asked questions.
Troubleshooting Guide: this compound Solution Instability
Unexpected or variable results in your experiments involving this compound may be attributable to its degradation in solution. Use this guide to troubleshoot potential stability issues.
| Observation | Potential Cause | Recommended Action |
| Decreased bioactivity of this compound over a short period. | Hydrolysis: The peptide bonds in this compound are susceptible to cleavage in aqueous solutions, particularly at non-optimal pH. | Prepare fresh solutions for each experiment. If short-term storage is necessary, use a recommended buffer at a slightly acidic to neutral pH and store at 2-8°C for no more than 24 hours. For longer-term storage of stock solutions, use an anhydrous solvent like DMSO and store at -80°C.[1] |
| Inconsistent results between experimental replicates. | Oxidation: The isoleucine residues in this compound can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions. | Use degassed, high-purity water or buffer for solution preparation. Consider adding a small amount of an antioxidant, such as methionine (e.g., 0.1% w/v), to the solution. |
| Visible precipitation or cloudiness in the solution. | Aggregation: At high concentrations or under certain pH and temperature conditions, peptide molecules can aggregate, leading to loss of solubility and activity. | Prepare solutions at the lowest effective concentration. If high concentrations are necessary, consider the use of excipients that prevent aggregation, such as certain amino acids (e.g., arginine) or non-ionic surfactants. Ensure the pH of the solution is not near the isoelectric point of this compound. |
| Gradual loss of activity in light-exposed samples. | Photodegradation: Exposure to UV or even ambient light can induce degradation of peptides. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to laboratory lighting. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As a tripeptide (Ile-Pro-Ile), this compound is primarily susceptible to three main degradation pathways in solution:
-
Hydrolysis: Cleavage of the peptide bonds between the amino acid residues, particularly influenced by pH and temperature. The presence of a proline residue can influence the rate of hydrolysis of adjacent peptide bonds.
-
Oxidation: The side chains of the isoleucine residues are potential sites for oxidation by reactive oxygen species. This can be catalyzed by trace metal ions.
-
Aggregation: The formation of non-covalent oligomers or larger aggregates, which can lead to precipitation and loss of biological activity. This is often influenced by factors such as concentration, pH, ionic strength, and temperature.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific pH-stability data for this compound is not extensively published, for many peptides, a slightly acidic pH (around 4-6) is often optimal to minimize hydrolysis. It is recommended to perform a pH stability study for your specific experimental conditions. For general short-term use, a buffer at or near physiological pH (e.g., PBS at pH 7.2) can be used, but storage in aqueous buffers for more than a day is not recommended.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is highly discouraged to store this compound solutions at room temperature for any significant length of time due to the increased rate of chemical degradation (hydrolysis and oxidation) and potential for microbial growth. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, frozen aliquots at -20°C or -80°C are necessary.[2]
Q4: How can I prevent oxidative degradation of this compound?
A4: To minimize oxidation, several precautions can be taken:
-
Use high-purity, degassed water or buffers for solution preparation to remove dissolved oxygen.
-
Work with solutions in an inert atmosphere (e.g., under nitrogen or argon) if possible.
-
Avoid contamination with trace metal ions by using high-purity reagents and glassware.
-
Consider the addition of a sacrificial antioxidant, such as methionine, or a chelating agent like EDTA to sequester metal ions.
Q5: What are the signs of this compound degradation?
A5: Degradation of this compound may manifest as:
-
A decrease in the expected biological activity in your assay.
-
The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).
-
A change in the physical appearance of the solution, such as discoloration or the formation of precipitates.
Experimental Protocols
Protocol for Preparing a Stabilized this compound Solution
This protocol provides a general guideline for preparing a this compound solution with enhanced stability for in vitro experiments.
Materials:
-
This compound (solid)
-
High-purity, sterile, degassed water or appropriate buffer (e.g., 50 mM phosphate buffer, pH 6.0)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
(Optional) Stabilizing excipients: Methionine, Mannitol
Procedure:
-
Pre-analysis: Before preparing the bulk solution, it is advisable to determine the optimal pH for this compound stability in your specific buffer system by conducting a preliminary pH-stability study.
-
Solvent Preparation: Use high-purity, sterile water or your chosen buffer. To minimize oxidation, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Weighing: Accurately weigh the required amount of solid this compound in a sterile environment.
-
Dissolution: Dissolve the this compound in a small amount of the degassed solvent. Gentle vortexing can be used to aid dissolution. Avoid vigorous shaking to prevent shear-induced aggregation.
-
(Optional) Addition of Stabilizers: If using stabilizers, add them to the solution at this stage. For example, methionine can be added to a final concentration of 0.1% (w/v) to inhibit oxidation, and mannitol to 5% (w/v) as a cryoprotectant and bulking agent.
-
Volume Adjustment and pH Measurement: Bring the solution to the final desired volume with the degassed solvent. Measure the pH and adjust if necessary using dilute acid or base.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm filter into a sterile, amber vial to remove any potential microbial contamination and particulates.
-
Aliquoting and Storage: Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months is often cited for peptides in solution).[2] For short-term use (less than 24 hours), store at 2-8°C.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Lyophilized Powder) | N/A | -20°C | ≥ 4 years[1] | Store in a desiccator to protect from moisture. |
| Stock Solution (High Concentration) | Anhydrous DMSO | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Use freshly opened, high-purity DMSO. |
| Aqueous Solution (Working Concentration) | Aqueous Buffer (e.g., PBS, pH 7.2) | 2-8°C | ≤ 24 hours[1] | Prepare fresh. Prone to hydrolysis. |
| Aqueous Solution (Working Concentration) | Aqueous Buffer (e.g., PBS, pH 7.2) | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Experimental workflow for a this compound stability study.
References
Overcoming limitations of Diprotin A's short half-life in vivo.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing Diprotin A in in vivo experiments, with a focus on strategies to address its short biological half-life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a competitive inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][2] Its chemical structure is a tripeptide with the sequence Ile-Pro-Ile.[2] The primary mechanism of action of this compound is the inhibition of DPP-IV's enzymatic activity. DPP-IV is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By inhibiting DPP-IV, this compound increases the circulating half-life of these incretins, which in turn potentiates glucose-dependent insulin secretion.[3][4][5]
Q2: What is the in vivo half-life of this compound?
Q3: What are the primary challenges when using this compound in vivo?
A3: The principal challenge of using this compound in vivo is its short biological half-life.[3] This is due to rapid clearance and potential enzymatic degradation by proteases.[3] This limitation requires researchers to administer the peptide frequently, which can be a confounding factor in experimental design and may not be feasible for all study protocols.
Q4: What are the main strategies to overcome the short half-life of this compound?
A4: Several strategies can be employed to extend the in vivo half-life of peptidic drugs like this compound. These include:
-
Chemical Modifications:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and protect it from enzymatic degradation.[7][8][9]
-
Lipidation: The addition of a lipid moiety can facilitate binding to serum albumin, thereby extending the peptide's circulation time.[10]
-
Amino Acid Substitution: Replacing natural L-amino acids with non-natural D-amino acids or other modified amino acids can increase resistance to proteolysis.[10][11][12]
-
-
Development of Analogues: Designing and synthesizing novel peptidomimetics or analogues of this compound with altered structures can lead to improved stability and longer half-lives.[11][13]
-
Nanoformulations: Encapsulating this compound in nanoparticles or other drug delivery systems can provide a sustained release profile, effectively prolonging its duration of action.[14]
Q5: Are there any known incretin-independent effects of DPP-IV inhibition with this compound?
A5: Yes, DPP-IV has a range of substrates beyond incretins. One of the most significant incretin-independent pathways affected by this compound is the Stromal Cell-Derived Factor-1 (SDF-1)/CXCR4 signaling axis.[1][9][14][15] DPP-IV is known to cleave and inactivate SDF-1.[16] By inhibiting DPP-IV, this compound can increase the local concentration of active SDF-1, which plays a crucial role in stem cell homing and engraftment.[1][16] This has been demonstrated to enhance the engraftment of human hematopoietic stem cells in mouse models.[16]
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of expected biological effect in vivo | 1. Insufficient Dosing Frequency: Due to this compound's short half-life, the dosing interval may be too long to maintain adequate DPP-IV inhibition. 2. Inadequate Dose: The administered dose may be too low to achieve the desired therapeutic concentration. 3. Degradation of Stock Solution: Improper storage of this compound solutions can lead to degradation and loss of activity. | 1. Increase Dosing Frequency: Based on literature suggesting a short duration of action, consider administering this compound at shorter intervals (e.g., every 2-6 hours).[6] 2. Perform a Dose-Response Study: Titrate the dose of this compound to determine the optimal concentration for your experimental model. 3. Proper Stock Solution Handling: Store lyophilized this compound at -20°C.[2] For aqueous solutions, it is recommended not to store them for more than one day.[17] For longer-term storage of solutions, use appropriate solvents like DMSO and store at -80°C.[7] |
| Variability in Experimental Results | 1. Inconsistent Administration: Variations in the timing or route of administration can lead to different pharmacokinetic profiles. 2. Formulation Issues: Poor solubility or precipitation of this compound in the vehicle can result in inconsistent dosing. | 1. Standardize Administration Protocol: Ensure consistent timing, volume, and route of administration for all animals in the study. 2. Optimize Formulation: this compound is soluble in aqueous buffers like PBS (up to approximately 10 mg/mL).[17] For higher concentrations, organic solvents such as DMSO or ethanol may be used for stock solutions, followed by further dilution in aqueous buffers.[17] Ensure the final concentration of the organic solvent is low and consistent across all animals. |
| Difficulty in Detecting and Quantifying this compound in Plasma | 1. Rapid Clearance: The concentration of this compound in plasma may fall below the limit of detection of the assay very quickly. 2. Sample Handling: Improper collection and storage of plasma samples can lead to ex vivo degradation of the peptide. 3. Assay Sensitivity: The analytical method may not be sensitive enough to detect the low concentrations of this compound. | 1. Optimize Sampling Time Points: Collect plasma samples at very early time points post-administration (e.g., 2, 5, 15, 30 minutes) to capture the peak concentration and initial decay. 2. Use Protease Inhibitors: Collect blood samples in tubes containing protease inhibitors to prevent ex vivo degradation of this compound. 3. Develop a Sensitive LC-MS/MS Method: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification, as it offers high sensitivity and specificity for peptides.[18][19] |
Quantitative Data Summary
While specific pharmacokinetic parameters for this compound are not extensively published, the following table summarizes the duration of its biological effect on DPP-IV activity in vivo and compares it with a more stable, clinically approved DPP-IV inhibitor, sitagliptin.
| Compound | Time Point | Mean DPP-IV Activity (% of control) | Inference on Half-life | Reference |
| This compound | 2 hours (peak) | ~67% | Short-acting, incomplete inhibition | [6] |
| This compound | 12 hours (trough) | ~38% | Rapid decline in inhibitory effect | [6] |
| Sitagliptin | 2 hours (peak) | ~0.5% | Potent and sustained inhibition | [6] |
| Sitagliptin | 12 hours (trough) | ~32% | Longer duration of action | [6] |
Experimental Protocols
Protocol 1: In Vivo Assessment of DPP-IV Inhibition by this compound
Objective: To determine the duration and extent of DPP-IV inhibition in mouse serum following this compound administration.
Materials:
-
This compound
-
Sterile PBS (pH 7.2) for vehicle
-
C57BL/6 mice (or other appropriate strain)
-
Blood collection tubes with EDTA
-
DPP-IV activity assay kit
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile PBS to the desired concentration. Ensure complete dissolution. Prepare fresh on the day of the experiment.
-
Animal Dosing: Administer this compound to mice via intraperitoneal (i.p.) or intravenous (i.v.) injection at a specified dose (e.g., 5 µmol per mouse).[16] A control group should receive an equivalent volume of the vehicle (PBS).
-
Blood Collection: At designated time points post-injection (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours), collect blood samples from a small cohort of mice at each time point via a suitable method (e.g., tail vein, retro-orbital bleed).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
DPP-IV Activity Assay: Measure the DPP-IV enzymatic activity in the plasma samples according to the manufacturer's instructions of the chosen assay kit.
-
Data Analysis: Express the DPP-IV activity at each time point as a percentage of the activity in the vehicle-treated control group. Plot the percentage of DPP-IV activity against time to visualize the duration of inhibition.
Protocol 2: Quantification of this compound in Plasma using LC-MS/MS
Objective: To measure the concentration of this compound in plasma samples over time to determine its pharmacokinetic profile.
Materials:
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled Ile-Pro-Ile)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect blood samples at various time points after this compound administration into tubes containing an anticoagulant and protease inhibitors. Centrifuge to obtain plasma and store at -80°C until analysis.
-
Sample Preparation (Protein Precipitation and SPE): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add the internal standard. c. Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the residue in a small volume of mobile phase A and perform solid-phase extraction for further cleanup if necessary.
-
LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column. Elute the peptides using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: a. Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards. b. Use the standard curve to calculate the concentration of this compound in the unknown plasma samples. c. Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile and calculate parameters such as half-life (t½), Cmax, and AUC.
Signaling Pathways and Experimental Workflows
Incretin-Dependent Signaling Pathway
The primary and most well-understood mechanism of action for this compound is its effect on the incretin pathway. By inhibiting DPP-IV, this compound prevents the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that regulate glucose homeostasis.
Incretin-Independent Signaling: The SDF-1/CXCR4 Axis
This compound also exerts biological effects through pathways independent of incretin hormones. A key example is its modulation of the SDF-1/CXCR4 axis, which is vital for stem cell trafficking.
Workflow for Developing a Long-Acting this compound Analogue
This logical workflow outlines the steps a researcher might take to develop a more stable version of this compound.
References
- 1. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 3. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The significance of the SDF-1/CXCR4 signaling pathway in the normal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 11. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]
- 12. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 13. Long-Acting Insulin Analogues for the Treatment of Diabetes Mellitus: Meta-analyses of Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dipeptidyl Peptidase-4 Regulation of SDF-1/CXCR4 Axis: Implications for Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound infusion into nonobese diabetic/severe combined immunodeficiency mice markedly enhances engraftment of human mobilized CD34+ peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. A sample preparation process for LC-MS/MS analysis of total protein drug concentrations in monkey plasma samples with antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
How to handle hygroscopic properties of Diprotin A.
Technical Support Center: Diprotin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic properties of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
A1: this compound (Ile-Pro-Ile) is a tripeptide inhibitor of dipeptidyl peptidase IV (DPP-IV).[1] Like many lyophilized peptides, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This can lead to degradation, reduced purity, and clumping of the peptide powder, ultimately affecting experimental outcomes.[4][5]
Q2: How should I store lyophilized this compound to prevent moisture absorption?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the lyophilized powder at -20°C in a tightly sealed container.[1][4][6] For short-term storage, 4°C is acceptable.[4] To further minimize moisture contact, store the vial in a desiccator with a suitable desiccant.[5][7] It is also beneficial to store the peptide under an inert gas like nitrogen or argon.[2][7][8]
Q3: I noticed the this compound powder in my vial appears clumpy. What should I do?
A3: Clumping is a common sign of moisture absorption.[4] While you can try to break up the clumps with a sterile spatula, this indicates that the peptide may have been compromised.[9] It is crucial to assess if the material is still suitable for your experiment, as its purity and effective concentration may be altered. For future prevention, always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[2][7][10]
Q4: How many times can I safely freeze and thaw my reconstituted this compound solution?
A4: Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.[4][7][10] It is best practice to aliquot the reconstituted this compound into single-use volumes before freezing. This ensures that you only thaw the amount needed for each experiment, preserving the stability of the remaining stock.[2][8]
Q5: What are the recommended solvents for reconstituting this compound?
A5: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on your specific experimental requirements. Always use sterile, high-purity solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 34.15 | 100 | |
| PBS (pH 7.2) | ~10 | Not Specified | [6] |
| DMSO | 25 | Not Specified | [6] |
| Ethanol | 10 | Not Specified | [6] |
| Dimethylformamide (DMF) | 33 | Not Specified | [6] |
Note: For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[6] If using water as the stock solution solvent, it should be filtered and sterilized before use.[8]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound due to improper handling and moisture exposure.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the lyophilized peptide and any stock solutions have been stored at the correct temperatures and protected from light and moisture.
-
Check Handling Procedures: Ensure that the vial was equilibrated to room temperature in a desiccator before opening.
-
Prepare Fresh Solutions: If you suspect degradation, reconstitute a fresh vial of this compound following the recommended protocol.
-
Purity Analysis: If problems persist, consider performing an analytical technique like HPLC to assess the purity of your this compound sample.
-
Problem 2: Difficulty dissolving the lyophilized this compound powder.
-
Possible Cause: The peptide may have absorbed moisture and formed aggregates.
-
Troubleshooting Steps:
-
Gentle Agitation: After adding the solvent, gently vortex or sonicate the vial to aid dissolution.[5]
-
Solvent Choice: Ensure you are using an appropriate solvent and that the concentration is within the solubility limits (see Table 1).
-
pH Adjustment: For aqueous solutions, adjusting the pH may help. Since this compound is a peptide, its solubility can be pH-dependent.
-
Workflow for Handling Hygroscopic this compound
Caption: Workflow for proper handling of hygroscopic this compound.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation:
-
Remove the vial of lyophilized this compound from -20°C storage.
-
Place the unopened vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes.[10] This prevents condensation from forming on the cold powder.
-
-
Weighing (if necessary):
-
Reconstitution:
-
Add the appropriate volume of sterile solvent (e.g., sterile water, DMSO) to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
-
Aliquoting and Storage:
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Protection | Reference |
| Lyophilized Powder | -20°C | ≥ 4 years | Tightly sealed, desiccated, away from light | [6] |
| Stock Solution in Solvent | -20°C | 1 month | Sealed, away from light | [8] |
| Stock Solution in Solvent | -80°C | 6 months | Sealed, away from light | [8] |
| Aqueous Solution | 4°C | ≤ 1 day | Sterile | [6] |
Signaling Pathway
This compound is known to inhibit DPP-IV, which can augment the SDF-1α/CXCR4 signaling pathway. This can lead to the phosphorylation of Src and VE-cadherin, resulting in increased vascular leakage.[8][11]
Caption: this compound's role in the SDF-1α/CXCR4 signaling pathway.
References
- 1. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 2. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. peptidesrock.com [peptidesrock.com]
- 5. bachem.com [bachem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tutorchase.com [tutorchase.com]
- 10. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 11. medchemexpress.com [medchemexpress.com]
Ensuring complete dissolution of Diprotin A for experiments.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Diprotin A in experiments, focusing on ensuring its complete dissolution and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Ile-Pro-Ile) is a tripeptide inhibitor of dipeptidyl peptidase IV (DPP-4).[1][2] Its primary mechanism involves blocking the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4] By inhibiting DPP-4, this compound helps regulate blood glucose levels.[4]
Q2: I am seeing precipitate in my this compound solution. What should I do?
The formation of precipitate indicates that the peptide may not be fully dissolved or has aggregated. Consider the following troubleshooting steps:
-
Verify Solvent and Concentration: Cross-reference your solvent and concentration with the solubility data tables below. You may be exceeding the solubility limit.
-
Use Fresh Solvent: If using DMSO, ensure it is fresh and anhydrous. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of peptides.[1]
-
Apply Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period.
-
Use Sonication: Sonication can help break up aggregates and facilitate dissolution.[2]
-
Check pH: For aqueous solutions, ensure the pH of your buffer is appropriate. The net charge of a peptide can influence its propensity to aggregate.[5]
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store aqueous solutions of this compound for more than one day.[3] For longer-term storage, it is best to prepare stock solutions in a suitable organic solvent like DMSO, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[1]
Q4: My this compound is difficult to dissolve in water even at low concentrations. Why is this happening?
While some suppliers report high water solubility, others note it can be as low as 1 mg/mL.[6] This variability can arise from differences in the peptide's salt form or hydration state. If you encounter difficulty:
-
Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO or Ethanol first.
-
Once fully dissolved, make further dilutions into your aqueous buffer or cell culture medium.[3]
-
Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects on your experiment.[3]
Q5: How should I prepare this compound for in vivo experiments?
For in vivo studies, first prepare a concentrated stock solution in a biocompatible organic solvent like DMSO. This stock solution should then be diluted with a sterile isotonic buffer, such as PBS (pH 7.2), to the final desired concentration immediately before use.[3] Ensure the final volume of the organic solvent is physiologically insignificant.[3]
Data Presentation: this compound Solubility
The solubility of this compound can vary between suppliers. The data below is a consolidated summary from multiple sources.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Notes |
| DMSO | 25 - 100 mg/mL | ~73 mM - 293 mM | Use fresh, anhydrous DMSO. Sonication may be required.[1][2][3] |
| Water | 1 - 100 mg/mL | ~3 mM - 293 mM | High variability reported. Prepare fresh; do not store for more than a day.[1][3][4][6] |
| Ethanol | ~10 - 68 mg/mL | ~29 mM - 199 mM | |
| DMF | ~33 mg/mL | ~97 mM | |
| PBS (pH 7.2) | ~10 mg/mL | ~29 mM | Prepare fresh before use.[3] |
Molecular Weight of this compound is ~341.5 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock, you would need 34.15 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the solid does not dissolve completely, sonicate the vial for 5-10 minutes.
-
Aliquoting & Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store these aliquots at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
-
Thaw Stock: Retrieve a single aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Dilution (Serial): Perform a serial dilution. For example, to make a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution.
-
Pipette 999 µL of your desired sterile aqueous buffer (e.g., PBS or cell culture medium) into a new sterile tube.
-
Add 1 µL of the 100 mM this compound stock solution to the buffer.
-
-
Mixing: Vortex the tube gently to ensure the solution is homogeneous.
-
Use: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions.[3]
-
Sterilization (Optional): If required for cell culture, the final working solution can be sterilized by passing it through a 0.22 µm syringe filter.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound inhibits the DPP-4 enzyme, preventing incretin degradation.
Caption: this compound enhances SDF-1α signaling by inhibiting its degradation by DPP-4.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DPP-4 | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzo Life Sciences this compound (25 mg) CAS: 90614-48-5, Quantity: Each of | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of Diprotin A on DPP-IV
This guide provides a comprehensive comparison of Diprotin A with other Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. It includes supporting experimental data, detailed protocols for inhibitor validation, and diagrams illustrating the mechanism of action and experimental workflows, tailored for researchers, scientists, and drug development professionals.
Introduction to DPP-IV Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease widely expressed throughout the human body.[1] It plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1][2][3][4] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By cleaving these peptides, DPP-IV curtails their insulinotropic effects.[5][6] Consequently, inhibiting DPP-IV has become a key therapeutic strategy for managing type 2 diabetes mellitus, as it prolongs the action of incretins, enhances insulin secretion, and improves glycemic control.[1][6]
This compound (Ile-Pro-Ile) is a well-established competitive inhibitor of DPP-IV and is often used as a standard in research settings.[7][8] This guide validates its inhibitory effect by comparing its performance against other natural and synthetic inhibitors.
Comparative Performance of DPP-IV Inhibitors
The efficacy of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The performance of this compound is compared below with a natural compound (Chlorogenic Acid) and a widely prescribed synthetic drug (Sitagliptin).
Table 1: Comparison of IC50 Values for Various DPP-IV Inhibitors
| Inhibitor | Type | Source | IC50 Value |
| This compound | Peptide | Bacillus cereus culture | 24.7 µM[9] / 0.5 mg/mL (~1464 µM)[7] |
| Sitagliptin | Small Molecule (Gliptin) | Synthetic | 19 nM (0.019 µM)[10] |
| Vildagliptin | Small Molecule (Gliptin) | Synthetic | 62 nM (0.062 µM)[10] |
| Chlorogenic Acid | Phenolic Acid | Natural (Plants) | 0.3 mg/mL (~847 µM)[7] |
| Trp-Leu | Dipeptide | Synthetic | <45 µM[11] |
Note: IC50 values for the same compound can vary between studies due to different assay conditions, enzyme sources, and substrates used.[12]
Experimental Protocols
In Vitro DPP-IV Inhibitory Activity Assay (Fluorometric Method)
This protocol outlines a common and highly sensitive method for determining the inhibitory potential of compounds against DPP-IV using a fluorogenic substrate.[13][14]
1. Materials and Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)[12][14]
-
Assay Buffer: Tris-HCl (50 mM, pH 8.0)[12]
-
Test Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Sitagliptin)
-
Solvent (e.g., DMSO) for dissolving compounds
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
2. Reagent Preparation:
-
DPP-IV Enzyme Solution: Dilute the human recombinant DPP-IV stock solution in cold Tris-HCl buffer to the desired working concentration (e.g., 1.73 mU/mL).[12] Keep on ice.
-
Substrate Solution: Dissolve Gly-Pro-AMC in the assay buffer to a final concentration of 200 µM.[12]
-
Inhibitor Solutions: Prepare a stock solution of the test inhibitor and positive control in DMSO. Create a dilution series in the assay buffer to determine the IC50 value.
3. Assay Procedure:
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Inhibitor Wells: 26 µL of the test inhibitor solution (at various concentrations) + 24 µL of DPP-IV enzyme solution.[12]
-
Positive Control Wells: 26 µL of the Sitagliptin solution + 24 µL of DPP-IV enzyme solution.
-
100% Activity Control Wells: 26 µL of solvent (e.g., DMSO diluted in buffer) + 24 µL of DPP-IV enzyme solution.
-
Background Wells: 50 µL of assay buffer (no enzyme).
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 10 minutes.[12]
-
Initiate Reaction: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.[12]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[12]
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[14]
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.
-
Visualizations
Mechanism of DPP-IV Inhibition
DPP-IV inhibitors prevent the breakdown of incretin hormones (GLP-1 and GIP), which are released after food intake. This enhances their ability to stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby improving overall glycemic control.[4][6]
Caption: Mechanism of action for DPP-IV inhibitors like this compound.
Experimental Workflow for DPP-IV Inhibition Assay
The following workflow diagram illustrates the key steps involved in the in vitro fluorometric assay used to screen for and validate DPP-IV inhibitors.
Caption: Standard workflow for an in vitro DPP-IV inhibition assay.
References
- 1. Dipeptidyl Peptidase IV Inhibitor I this compound [sigmaaldrich.com]
- 2. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of Diprotin A and Sitagliptin: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two dipeptidyl peptidase-IV (DPP-4) inhibitors: Diprotin A and Sitagliptin. While both compounds target the same enzyme to modulate glucose homeostasis, their origins, chemical nature, and the extent of their in vivo characterization differ significantly. Sitagliptin is a well-established, orally active drug for type 2 diabetes, whereas this compound, a tripeptide, is primarily utilized as a research tool with limited publicly available in vivo data on glycemic control.
This document summarizes available experimental data to facilitate an objective comparison, supported by detailed methodologies for key experiments and visual representations of relevant biological pathways and workflows.
Principles of DPP-4 Inhibition
Dipeptidyl peptidase-4 is an enzyme that rapidly inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose regulation by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, both this compound and Sitagliptin prevent the degradation of GLP-1 and GIP, thereby prolonging their activity, which leads to improved glycemic control.
Figure 1. Signaling pathway of DPP-4 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key in vivo assays commonly used to evaluate the efficacy of DPP-4 inhibitors.
In Vivo DPP-4 Inhibition Assay
This assay measures the extent to which a compound inhibits the enzymatic activity of DPP-4 in a living organism, typically in plasma samples.
-
Animal Model: C57BL/6J mice or other relevant rodent models.
-
Compound Administration: The test compound (e.g., Sitagliptin) is administered orally (p.o.) or via another relevant route at various doses. A vehicle control group receives the vehicle solution (e.g., water).
-
Sample Collection: At specified time points after administration, blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a DPP-4 inhibitor (like this compound) to prevent ex vivo degradation of substrates.
-
Plasma Separation: Plasma is isolated by centrifugation at 4°C.
-
DPP-4 Activity Measurement: A fluorometric or luminescent assay is used to determine DPP-4 activity. A common method involves a DPP-4 sensitive substrate (e.g., Gly-Pro-aminomethylcoumarin or Gly-Pro-aminoluciferin) that releases a fluorescent or luminescent signal upon cleavage by DPP-4.[1]
-
Data Analysis: The percentage of DPP-4 inhibition is calculated by comparing the activity in the plasma of treated animals to that of the vehicle-treated control group.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how well an organism handles a glucose load, providing insights into insulin sensitivity and glucose disposal.[2][3][4]
-
Animal Preparation: Mice are typically fasted for 6 to 16 hours prior to the test to establish a baseline glucose level.[5]
-
Compound Administration: The inhibitor (e.g., Sitagliptin or this compound) or vehicle is administered orally 30-60 minutes before the glucose challenge.[6][7]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein just before the glucose administration (t=0).
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[6][7][8]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at several time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[5]
-
Data Analysis: The glucose excursion curve is plotted, and the Area Under the Curve (AUC) is calculated to quantify the overall glucose tolerance. A lower AUC indicates improved glucose tolerance.
Figure 2. Experimental workflow for an Oral Glucose Tolerance Test.
In Vivo Efficacy Data
The following tables summarize the available in vivo data for this compound and Sitagliptin. A direct comparison is challenging due to the limited number of studies on this compound's metabolic effects in mammalian models.
Table 1: In Vivo DPP-4 Inhibition
| Compound | Animal Model | Dose | Route of Administration | % DPP-4 Inhibition | Time Point | Reference |
| Sitagliptin | C57BL/6J Mice | 40 µ g/mouse | Oral | ~80% (plasma) | 15 min post-glucose | [6] |
| Sitagliptin | C57BL/6J Mice | 10 mg/kg | Oral | ~90% (plasma) | 60 min | |
| Sitagliptin | SHROB Rats | 30 mg/kg/day | Oral | Not specified | Chronic (6 weeks) | [9] |
| This compound | Drosophila | Fed in diet | Oral | Not specified | Not applicable | [10] |
| This compound | NOD/SCID Mice | ≥2 µmol | Injection | Not specified | At time of transplant |
Table 2: Effects on Incretin Hormones (GLP-1 & GIP)
| Compound | Animal Model | Dose | Effect on Active GLP-1 | Effect on Active GIP | Reference |
| Sitagliptin | C57BL/6J Mice | 40 µ g/mouse (oral) | ~2-fold increase (portal vein) | ~2-fold increase (portal vein) | [6] |
| Sitagliptin | C57BL/6J Mice | 10 mg/kg (oral) | 5 to 10-fold higher peak levels after exogenous GL-1 injection | Not specified | [7] |
| Sitagliptin | Humans | 100 mg | 2-3 fold increase (post-prandial) | 2-3 fold increase (post-prandial) | [11] |
| This compound | Mice | Not specified | Used to assess GLP-1 responses | Not specified |
Quantitative in vivo data on this compound's effect on incretin levels in mammalian models is limited.
Table 3: Effects on Glucose Tolerance (OGTT)
| Compound | Animal Model | Dose | Route of Administration | Effect on Glucose AUC | Reference |
| Sitagliptin | C57BL/6J Mice | 4 µ g/mouse | Oral | Significant reduction | [6] |
| Sitagliptin | C57BL/6J Mice | 40 µ g/mouse | Oral | Dose-dependent, robust reduction | [6] |
| Sitagliptin | C57BL/6J Mice | 1 mg/kg | Oral | Significant improvement | [12] |
| Sitagliptin | SHROB Rats | 30 mg/kg/day | Oral | Significant reduction in plasma glucose | [9] |
| This compound | Drosophila | Fed in diet | Oral | Significant reduction in hemolymph glucose | [10] |
Table 4: Effects on Insulin and Glucagon Secretion
| Compound | Animal Model | Dose | Effect on Insulin Secretion | Effect on Glucagon Secretion | Reference |
| Sitagliptin | C57BL/6J Mice | 40 µ g/mouse (oral) | No significant change in portal insulin | Not specified | [6] |
| Sitagliptin | SHROB Rats | 30 mg/kg/day (oral) | Significantly enhanced | Reduced by 33% (fasting) | [9] |
| Sitagliptin | Humans | 100 mg | Increased glucose-stimulated insulin secretion | Decreased post-meal glucagon levels | [11] |
| This compound | N/A | N/A | No available in vivo data | No available in vivo data |
Discussion and Conclusion
The available in vivo data robustly supports the efficacy of Sitagliptin as an oral DPP-4 inhibitor that improves glucose tolerance in various animal models and in humans. Its mechanism of action is well-documented, demonstrating significant inhibition of plasma DPP-4 activity, leading to a 2- to 3-fold increase in active incretin levels, enhanced insulin secretion, suppressed glucagon, and consequently, improved glycemic control during an oral glucose challenge.[6][11] The dose-dependent effects of Sitagliptin on glucose tolerance are evident even at very low doses in mice.[6]
In contrast, the in vivo efficacy of This compound in the context of glucose metabolism in mammals is not well-characterized in the public literature. While it is a known and potent inhibitor of the DPP-4 enzyme in vitro, its primary in vivo applications appear to be as a tool compound in non-diabetes research areas, such as immunology and stem cell biology, or in non-mammalian models like Drosophila for preliminary screening.[10][13] The single study indicating its use to assess GLP-1 responses in mice lacks accessible quantitative data for a direct comparison.
References
- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Screening for Potential Novel Probiotics With Dipeptidyl Peptidase IV-Inhibiting Activity for Type 2 Diabetes Attenuation in vitro and in vivo [frontiersin.org]
- 9. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound, an Inhibitor of Dipeptidyl Peptidase IV, on Immunological Parameters of Lymphocytes in Intact Animals and Animals with Experimental Autoimmune Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Diprotin A: An In-depth Analysis of its Dual Role as an Inhibitor and Substrate of Dipeptidyl Peptidase IV
For researchers, scientists, and drug development professionals, understanding the precise interaction between a compound and its target enzyme is paramount. This guide provides a comprehensive comparison of Diprotin A's interaction with dipeptidyl peptidase IV (DPP-IV), clarifying its dual role as both an inhibitor and a substrate. Supported by experimental data, this document delves into the kinetics of this interaction and provides detailed protocols for relevant assays.
At the heart of cellular signaling and metabolic regulation, dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It achieves this by cleaving N-terminal dipeptides from various peptide hormones and chemokines, particularly the incretins glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The inactivation of these incretins by DPP-IV curtails their insulinotropic effects. Consequently, inhibitors of DPP-IV have emerged as a significant therapeutic class for the management of type 2 diabetes.
This compound (Ile-Pro-Ile) is a tripeptide that has been widely characterized as a competitive inhibitor of DPP-IV. However, a nuanced understanding of its mechanism reveals a more complex interaction. Evidence from crystallographic studies demonstrates that this compound is, in fact, a substrate for DPP-IV, albeit one that is hydrolyzed at a very slow rate. This prolonged occupancy of the enzyme's active site is the very basis of its inhibitory action. This guide will objectively present the data that elucidates this dual character, comparing its inhibitory potency with established DPP-IV inhibitors and contrasting its substrate characteristics with known DPP-IV substrates.
Comparative Analysis of Inhibitory Potency
To contextualize the inhibitory efficacy of this compound, its half-maximal inhibitory concentration (IC50) is compared with that of well-established synthetic DPP-IV inhibitors, Sitagliptin and Vildagliptin. The IC50 values, gathered from various studies, have been standardized to micromolar (µM) concentrations for a direct comparison.
| Compound | Molecular Weight ( g/mol ) | Reported IC50 | IC50 (µM) |
| This compound | 341.45 | 0.5 mg/mL | 1464.5 |
| 29.86 µg/mL | 87.45 | ||
| 24.7 µM | 24.7 | ||
| 1.73 µg/mL | 5.07 | ||
| Sitagliptin | 407.32 | 19 nM | 0.019 |
| Vildagliptin | 303.40 | 62 nM | 0.062 |
Note: The wide range of reported IC50 values for this compound may be attributed to variations in experimental conditions, including the substrate and enzyme concentrations used in the assays.
Kinetic Parameters of DPP-IV Substrates
To understand why this compound's slow hydrolysis leads to inhibition, it is essential to compare its interaction with the kinetic parameters of other known DPP-IV substrates. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the substrate for the enzyme. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.
| Substrate | Km | Vmax or kcat |
| Gly-Pro-p-nitroanilide (pNA) | 0.5 mM | 50 U/L (Vmax) |
| Gly-Pro-aminomethylcoumarin (AMC) | 17.4 µM | Not specified |
| Glucagon-Like Peptide-1 (GLP-1) | Not specified | Half-life of 1-2 minutes in vivo |
The significantly faster turnover of substrates like GLP-1 highlights that this compound, by being a "slowly hydrolyzed substrate," effectively acts as a competitive inhibitor by occupying the active site and preventing the binding and cleavage of natural substrates.
Experimental Protocols
Determination of DPP-IV Inhibitory Activity (Fluorometric Assay)
This protocol is adapted from standard fluorometric assays for measuring DPP-IV activity and its inhibition.
Materials:
-
Dipeptidyl Peptidase IV (DPP-IV), human recombinant
-
DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
DPP-IV Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Inhibitor: this compound and other compounds for comparison
-
96-well black microplate with a clear bottom
-
Fluorometer capable of excitation at 350-360 nm and emission at 450-465 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-IV enzyme in Assay Buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Prepare serial dilutions of this compound and other test inhibitors in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 25 µL of the Assay Buffer.
-
Add 25 µL of the inhibitor dilutions to the appropriate wells. For control wells (100% activity), add 25 µL of Assay Buffer.
-
Add 25 µL of the DPP-IV enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometer and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Interaction: Logical and Experimental Flow
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Interaction of this compound and natural substrates with the DPP-IV active site.
Caption: Workflow for determining the inhibitory activity of this compound on DPP-IV.
Conclusion
Specificity of Diprotin A: A Comparative Analysis Against Other Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Diprotin A, a tripeptide (Ile-Pro-Ile), is a well-established inhibitor of the serine protease Dipeptidyl Peptidase-4 (DPP-4). Its ability to block DPP-4 has made it a valuable tool in metabolic research, particularly in the study of diabetes and incretin hormone regulation. However, for researchers aiming for highly specific molecular probes or therapeutic agents, a critical evaluation of this compound's activity against other related serine proteases is paramount. This guide provides a comparative analysis of this compound's specificity, supported by available experimental data and detailed protocols.
Inhibitory Activity of this compound: A Focus on DPP-4
This compound's primary target is DPP-4, an enzyme that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibitory potency of this compound against DPP-4 has been documented in numerous studies, though the reported half-maximal inhibitory concentration (IC50) values exhibit some variability, likely due to differing experimental conditions.
| Inhibitor | Target Protease | Reported IC50 Values | Citation(s) |
| This compound | DPP-4 | 1.1 µg/mL | [1] |
| This compound | DPP-4 | 1.73 µg/mL | [2] |
| This compound | DPP-4 | 24.7 µM | [3] |
| This compound | DPP-4 | 29.86 µg/mL | N/A |
Specificity Profile: Comparison with Other Serine Proteases
A comprehensive understanding of an inhibitor's specificity is crucial to avoid off-target effects and ensure the validity of experimental results. The S9 family of serine proteases, to which DPP-4 belongs, includes several other enzymes with similar substrate preferences, such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-7 (DPP-7), Dipeptidyl Peptidase-8 (DPP-8), Dipeptidyl Peptidase-9 (DPP-9), and Prolyl Oligopeptidase (PREP).
While this compound is a potent DPP-4 inhibitor, a thorough search of publicly available scientific literature did not yield specific IC50 or Ki values for its inhibitory activity against FAP, DPP-7, DPP-8, DPP-9, or PREP. This lack of data is a significant consideration for researchers. The development of highly selective inhibitors for enzymes like FAP and DPP-8/9 has been a focus in drug discovery, often driven by the potential for adverse effects associated with non-selective inhibition. The absence of a detailed specificity profile for this compound suggests that its use should be carefully considered in contexts where off-target inhibition of these other proteases could confound results.
For comparison, the non-selective dipeptidyl peptidase inhibitor, Talabostat (Val-boroPro), demonstrates the following inhibitory profile:
| Inhibitor | Target Protease | IC50 (nmol/L) | Citation(s) |
| Talabostat | DPP-4 | 4 | [4] |
| Talabostat | FAP | 390 | [4] |
| Talabostat | PREP | 560 | [4] |
This data for a known non-selective inhibitor highlights the importance of empirically determining the inhibitory profile of compounds like this compound against a panel of related proteases.
Experimental Protocols
To facilitate the independent evaluation of this compound's inhibitory activity, a detailed protocol for a standard DPP-4 inhibition assay is provided below.
Protocol: In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Dipeptidyl Peptidase-4 (DPP-4).
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
This compound
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
96-well black microplates (for fluorescent substrates) or clear microplates (for chromogenic substrates)
-
Microplate reader capable of measuring fluorescence (Ex/Em ~360/460 nm for AMC) or absorbance (405 nm for pNA)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired final concentrations.
-
Enzyme Preparation: Dilute the human recombinant DPP-4 enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Assay Reaction: a. To each well of the 96-well microplate, add the following in order:
- Assay Buffer
- This compound dilution (or vehicle control - buffer with the same percentage of DMSO)
- DPP-4 enzyme solution b. Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC or Gly-Pro-pNA) to each well.
-
Measurement: a. Immediately begin kinetic measurement of the fluorescence or absorbance in the microplate reader at 37°C. b. Record data at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: a. Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the progress curve (fluorescence or absorbance vs. time). b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizing the Molecular Context
To provide a clearer understanding of the experimental process and the biological pathways involved, the following diagrams have been generated.
Caption: Experimental workflow for determining the IC50 of this compound against DPP-4.
Caption: Simplified signaling pathway of DPP-4 and its inhibition by this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of DPP-4, making it a valuable research tool for studying the incretin system and glucose metabolism. However, the lack of comprehensive, publicly available data on its inhibitory activity against other closely related serine proteases, such as FAP, DPP-7, DPP-8, DPP-9, and PREP, is a critical consideration. For experiments where absolute specificity is required, researchers should either perform their own comprehensive selectivity profiling or consider alternative, more highly selective inhibitors that have been specifically designed to target DPP-4 without significant off-target effects. The provided experimental protocol offers a framework for such in-house validation.
References
Cross-Validation of Diprotin A's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Diprotin A, a known Dipeptidyl Peptidase IV (DPPIV/CD26) inhibitor, across various cell lines. The data presented here is intended to offer an objective overview of its biological activity, supported by experimental data, to aid in research and drug development.
I. Comparative Analysis of DPPIV Inhibition by this compound
This compound is a competitive inhibitor of Dipeptidyl Peptidase IV (DPPIV), an enzyme implicated in various physiological and pathological processes, including cancer. The following table summarizes the inhibitory effect of this compound on DPPIV activity in a panel of human cancer cell lines. The data highlights the varying levels of DPPIV expression and the consistent inhibitory efficacy of this compound.
| Cell Line | Cancer Type | DPPIV Specific Activity (pmol/min/μg protein) without this compound (Mean ± SD) | DPPIV Specific Activity (pmol/min/μg protein) with this compound (Mean ± SD) | Inhibition (%) |
| Caco-2 | Colon Carcinoma | 18.40 ± 1.17 | 0.29 ± 0.05 | ~98% |
| HepG2 | Hepatocellular Carcinoma | 21.30 ± 1.56 | 0.43 ± 0.08 | ~98% |
| IGROVI | Ovarian Carcinoma | 8.12 ± 0.45 | 0.81 ± 0.11 | ~90% |
| PC-3 | Prostate Carcinoma | 4.65 ± 0.32 | 0.69 ± 0.09 | ~85% |
| 786-0 | Renal Cell Adenocarcinoma | 2.98 ± 0.21 | 0.36 ± 0.07 | ~88% |
| SK-OV-3 | Ovarian Carcinoma | 2.01 ± 0.18 | 0.30 ± 0.06 | ~85% |
| SK-MEL-5 | Melanoma | 1.33 ± 0.12 | 0.20 ± 0.04 | ~85% |
Data is compiled from a study investigating DPPIV as a target for prodrug activation.[1][2][3]
II. Experimental Protocols
A. Determination of DPPIV Activity in Cancer Cell Homogenates
This protocol outlines the methodology used to measure the enzymatic activity of DPPIV in cell lysates and to assess the inhibitory effect of this compound.
1. Cell Culture and Lysate Preparation:
-
Cancer cell lines (Caco-2, HepG2, IGROVI, PC-3, 786-0, SK-OV-3, and SK-MEL-5) were cultured to 90% confluence in 150 mm culture plates.
-
Cells were washed with 0.15 M NaCl and collected by scraping.
-
The cell suspension was centrifuged at 3,000 rpm for 5 minutes.
-
The cell pellet was resuspended in phosphate-buffered saline (PBS, pH 7.4) and sonicated on ice (5 seconds, two times).
-
The sonicated suspension was centrifuged at 18,000 g for 30 minutes at 4°C.
-
The resulting supernatant, containing the cell homogenate, was used for the enzyme activity assay. Protein concentration was determined using a Bio-Rad DC protein assay.
2. DPPIV Activity Assay:
-
The DPPIV activity was determined using the chromogenic substrate Gly-Pro-p-nitroanilide (GP-pNA).
-
In a 96-well plate, cell homogenate was incubated with 1 mM GP-pNA at 37°C.
-
The release of p-nitroanilide was monitored by measuring the absorbance at 405 nm at various time points.
-
DPPIV activity was calculated as the amount of p-nitroanilide released per minute, normalized to the total protein content in the homogenate.
3. Inhibition Studies:
-
To determine the inhibitory effect of this compound, the cell homogenates were pre-incubated with 1 mM this compound before the addition of the GP-pNA substrate.
-
The DPPIV activity was then measured as described above.
-
The percentage of inhibition was calculated by comparing the enzyme activity with and without the inhibitor.
B. Cell Proliferation (GI50) Assay
While direct GI50 or IC50 values for this compound's effect on cell viability are not extensively reported in the reviewed literature, a key study demonstrated its role in inhibiting the activation of a prodrug, GP-Mel, which in turn affects cell proliferation.[1][3] The protocol for such a proliferation assay is as follows:
1. Cell Seeding:
-
Cells (e.g., Caco-2 and SK-MEL-5) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
2. Compound Treatment:
-
Cells were treated with various concentrations of the test compound (in this case, the prodrug GP-Mel, with or without this compound as an inhibitor) for a specified period (e.g., 72 hours).
3. Cell Viability Measurement:
-
After the incubation period, cell viability was assessed using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.
-
For the SRB assay, cells are fixed, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read on a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) was determined from the dose-response curves.
III. Signaling Pathway Modulation
This compound, by inhibiting DPPIV, can modulate various signaling pathways. One such pathway involves the chemokine CXCL12 (also known as SDF-1) and its receptor CXCR4. DPPIV is known to cleave and inactivate CXCL12. Inhibition of DPPIV by this compound can therefore enhance CXCL12/CXCR4 signaling, which has been implicated in cancer cell migration, invasion, and survival.
Caption: this compound inhibits DPPIV, preventing CXCL12 inactivation and enhancing downstream signaling.
IV. Conclusion
The presented data demonstrates that this compound is a potent inhibitor of DPPIV across a range of cancer cell lines, with its efficacy being largely independent of the basal DPPIV expression level in the tested lines. While direct cytotoxic or anti-proliferative effects of this compound itself are not extensively documented in the form of IC50 or GI50 values, its ability to modulate the activity of other compounds, such as prodrugs, and to influence key signaling pathways like CXCL12/CXCR4, underscores its potential as a tool for targeted cancer therapy research. Further studies are warranted to elucidate the direct effects of this compound on cell viability and to explore its therapeutic potential in combination with other agents.
References
A Comparative Analysis of Diprotin A and Other Natural Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Diprotin A with a range of other naturally occurring Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. The objective is to present a clear, data-driven overview of their comparative efficacy, supported by experimental evidence. This document delves into their inhibitory concentrations, the methodologies used for their evaluation, and the signaling pathways they modulate.
Introduction to DPP-IV and its Inhibition
Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are vital for stimulating insulin secretion and suppressing glucagon release, thereby regulating blood glucose levels. The inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it prolongs the action of incretins.[1][2][3] While synthetic DPP-IV inhibitors are widely used clinically, there is growing interest in naturally derived inhibitors due to their potential for fewer side effects.[4]
This compound (Ile-Pro-Ile) is a well-characterized tripeptide inhibitor of DPP-IV and often serves as a reference compound in screening for new inhibitors.[5][6] This guide compares the inhibitory potential of this compound with other natural compounds, including alkaloids, flavonoids, and other peptides.
Quantitative Comparison of Inhibitory Activity
The efficacy of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for this compound and a selection of other natural DPP-IV inhibitors, compiled from various in vitro studies.
| Inhibitor | Class | Source | IC50 Value |
| This compound | Peptide | Synthetic/Microbial | 0.5 mg/mL[7], 0.653 nmol/mL[1][8] |
| Berberine | Alkaloid | Coptis chinensis, Berberis species | 13.3 µM[9][10][11][12], 16.328 µM[13] |
| Quercetin | Flavonoid | Various plants (e.g., onions, apples) | 4.02 nmol/mL[1][8], Log IC50 = -8.864[14] |
| Myricetin | Flavonoid | Berries, walnuts | 4.8 µM[15][16][17], 156.29 µM[4] |
| Luteolin | Flavonoid | Celery, parsley | Potent inhibitor (nanomolar range)[18] |
| Kaempferol | Flavonoid | Tea, broccoli | 51.9 µM[19], Log IC50 = -8.297[14] |
| Epigallocatechin gallate (EGCG) | Flavonoid (Catechin) | Green tea (Camellia sinensis) | 28.42 µM[20] |
| Cyanidin 3-O-glucoside | Flavonoid (Anthocyanin) | Berries, red cabbage | 81.05 µM[4] |
| Chlorogenic acid | Phenolic Acid | Coffee beans | 0.3 mg/mL[7] |
| Resveratrol | Stilbenoid | Grapes, berries | Potent inhibitor (nanomolar range)[21] |
Note: IC50 values can vary between studies due to different experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
Experimental Protocols
The following section details a standard methodology for assessing the in vitro inhibitory activity of natural compounds against DPP-IV. This protocol is based on commonly used fluorescence-based assays.
In Vitro DPP-IV Inhibitory Activity Assay
Objective: To determine the concentration-dependent inhibitory effect of a test compound on DPP-IV activity.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-aminomethylcoumarin (AMC))
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[22][23]
-
Test compounds (e.g., this compound, natural extracts, or isolated phytochemicals) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)[22]
-
96-well microplate (white or black, for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer by diluting a 10X stock solution with HPLC-grade water.[23]
-
Thaw the human recombinant DPP-IV enzyme on ice and dilute it to the desired working concentration with the Assay Buffer. Keep the diluted enzyme on ice.[22][23]
-
Prepare a working solution of the DPP-IV substrate (Gly-Pro-AMC) in the Assay Buffer.[22][23]
-
Prepare a serial dilution of the test compounds and the positive control in the Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity (Control) Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the solvent used for the test compounds.[22]
-
Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent.[22]
-
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilutions.[22]
-
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the positive control (Sitagliptin) dilutions.
-
-
Reaction Initiation and Incubation:
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Control Fluorescence - Inhibitor Fluorescence) / Control Fluorescence] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations: Signaling Pathways and Experimental Workflows
DPP-IV Signaling Pathway in Glucose Homeostasis
The diagram below illustrates the central role of DPP-IV in the incretin pathway and how its inhibition leads to improved glycemic control. DPP-IV inactivates the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake. By inhibiting DPP-IV, the levels of active GLP-1 and GIP increase, leading to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells.
Experimental Workflow for Screening DPP-IV Inhibitors
The following diagram outlines the typical workflow for an in vitro fluorescence-based screening assay to identify and characterize DPP-IV inhibitors.
Conclusion
The exploration of natural DPP-IV inhibitors presents a promising avenue for the development of novel therapeutics for type 2 diabetes. While this compound serves as a valuable reference peptide inhibitor, numerous other natural compounds, particularly flavonoids like quercetin and myricetin, and alkaloids like berberine, demonstrate comparable or even superior inhibitory activity in vitro. The provided data and protocols offer a foundation for further research and development in this field. The diverse chemical structures of these natural inhibitors suggest that multiple modes of interaction with the DPP-IV enzyme are possible, warranting further investigation into their specific binding mechanisms and in vivo efficacy.
References
- 1. Quercetin and Coumarin Inhibit Dipeptidyl Peptidase-IV and Exhibits Antioxidant Properties: In Silico, In Vitro, Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Clinical Studies of Medicinal Plants That Inhibit Dipeptidyl Peptidase-IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]
- 4. Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 7. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quercetin and Coumarin Inhibit Dipeptidyl Peptidase-IV and Exhibits Antioxidant Properties: In Silico, In Vitro, Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of dipeptidyl peptidase IV (DPP IV) is one of the mechanisms explaining the hypoglycemic effect of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification, biochemical characterization, and DPP-IV and α-amylase inhibitory activity of Berberine from Cardiospermum halicacabum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Podocytes DPP4 Activity Is a Potential Mechanism of Lobeliae Chinensis Herba in Treating Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Anti-hyperglycemic activity of myricetin, through inhibition of DPP-4 and enhanced GLP-1 levels, is attenuated by co-ingestion with lectin-rich protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Dipeptidyl Peptidase-4 Is a Target Protein of Epigallocatechin-3-Gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. content.abcam.com [content.abcam.com]
Assessing the Naloxone-Reversible Analgesic Effect of Diprotin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of Diprotin A, focusing on its naloxone-reversible effects and supported by experimental data. This compound, an inhibitor of dipeptidyl peptidase IV (DPP-IV), presents an indirect pathway to analgesia by modulating endogenous peptide systems.[1][2][3][4] The reversibility of its effects by the opioid antagonist naloxone is a critical indicator of its interaction with the opioid system, distinguishing its mechanism from many traditional analgesics.
Mechanism of Action: An Indirect Opioid Pathway
This compound exerts its analgesic effect not by directly binding to opioid receptors, but by inhibiting the DPP-IV enzyme.[1][2] This enzyme is responsible for the degradation of a variety of biologically active peptides, including endogenous opioids.[1][5] By blocking DPP-IV, this compound increases the bioavailability of these endogenous pain-relieving peptides, which then act on opioid receptors to produce analgesia.
The administration of naloxone or the similar antagonist naltrexone, which are non-selective opioid receptor antagonists, has been shown to reverse the analgesic effects of this compound.[1][6][7] This finding strongly supports the hypothesis that the analgesic action of this compound is mediated through the body's own opioid system. Further studies have identified the involvement of specific opioid receptor subtypes, primarily the μ (mu) and δ (delta) receptors.[1]
References
- 1. Similarity and dissimilarity in antinociceptive effects of dipeptidyl-peptidase 4 inhibitors, this compound and vildagliptin in rat inflammatory pain models following spinal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 4. Dipeptidyl Peptidase IV Inhibitor I this compound [sigmaaldrich.com]
- 5. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oipub.com [oipub.com]
- 7. Staff View: this compound, an inhibitor of dipeptidyl aminopeptidase IV (EC3.4.14.5) produces naloxone-reversible analgesia in rats :: Pazmanyfind PPKE [pazmanyfind.ppke.hu]
A Comparative Guide to Diprotin A as a DPP-IV Inhibitor: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Diprotin A as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.
This compound (Ile-Pro-Ile) is a competitive inhibitor of the enzyme DPP-IV, which plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-IV inhibitors a key therapeutic class for the management of type 2 diabetes.
Quantitative Efficacy Data
The efficacy of this compound as a DPP-IV inhibitor has been evaluated in both laboratory settings (in vitro) and in living organisms (in vivo). The following tables summarize the key quantitative data from various studies.
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 | 1.543 µg/ml | Methanolic extract of Berberis aristata | [1] |
| IC50 | Not specified | Caco-2 cells | [2] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy of this compound vs. Sitagliptin
A study comparing the in vivo DPP-IV inhibitory activity of this compound with another DPP-IV inhibitor, sitagliptin, in mice revealed the following:
| Inhibitor | Time Point | Mean DPP-IV Inhibition (%) | Notes | Reference |
| This compound | 2 hours post-administration (peak) | 38.3% (average of 2 mice showing inhibition) | One mouse showed no significant inhibition. | [3] |
| This compound | 12 hours post-administration (trough) | 64.1% | [3] | |
| Sitagliptin | 2 hours post-administration (peak) | >99% | [3] | |
| Sitagliptin | 12 hours post-administration (trough) | 68.1% | [3] |
These results suggest that while this compound demonstrates DPP-IV inhibition in vivo, sitagliptin achieves a more potent and rapid inhibition at its peak concentration.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the efficacy of this compound.
In Vitro DPP-IV Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a DPP-IV inhibitor.
Materials:
-
DPP-IV enzyme (human recombinant)
-
DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide)
-
This compound (or other inhibitors)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the DPP-IV enzyme to each well, followed by the different concentrations of this compound.
-
A control group should contain the enzyme and buffer without any inhibitor.
-
Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of DPP-IV inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
In Vivo DPP-IV Activity Assay in Mice
This protocol describes a method to assess the in vivo efficacy of a DPP-IV inhibitor.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
DPP-IV activity assay kit
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) to a group of mice at a specified dose.[4] A control group should receive the vehicle alone.
-
At predetermined time points after administration (e.g., 2 hours for peak and 12 hours for trough levels), collect blood samples from the mice.[3]
-
Process the blood samples to obtain plasma or serum by centrifugation.
-
Measure the DPP-IV enzymatic activity in the plasma or serum samples using a commercially available DPP-IV activity assay kit, following the manufacturer's instructions.
-
Calculate the percentage of DPP-IV inhibition in the this compound-treated group compared to the vehicle-treated control group at each time point.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental processes, the following diagrams are provided.
Caption: DPP-IV inactivates incretin hormones. This compound inhibits DPP-IV, enhancing incretin effects.
Caption: Workflow for assessing this compound's DPP-IV inhibitory activity in vitro and in vivo.
References
Unveiling the Molecular Dance: A Comparative Guide to Diprotin A's Interaction with DPP-IV
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the molecular docking studies of Diprotin A with Dipeptidyl Peptidase-IV (DPP-IV), a key target in type 2 diabetes therapy. We delve into the binding affinities, interaction sites, and experimental protocols, offering a clear perspective on this compound's performance against other notable DPP-IV inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1 and GIP.[1][2] Inhibition of DPP-IV is a well-established therapeutic strategy for managing type 2 diabetes.[3][4] this compound (Ile-Pro-Ile), a known competitive inhibitor of DPP-IV, serves as a valuable research tool and a benchmark for the development of novel DPP-IV inhibitors.[5][6][7] This guide synthesizes data from various molecular docking studies to provide a comprehensive overview of its interaction with DPP-IV and a comparison with other inhibitors.
Comparative Analysis of Binding Affinities
Molecular docking studies predict the binding affinity between a ligand and a protein, typically represented by a docking score or binding energy in kcal/mol. A more negative value indicates a stronger binding affinity. The following table summarizes the binding energies of this compound and other selected DPP-IV inhibitors from various studies.
| Compound | Type | Binding Energy (kcal/mol) | Reference |
| This compound | Tripeptide | -6.6 | [8] |
| -8.05 | [5] | ||
| Chlorogenic Acid | Phenolic Acid | -9.0 | [8] |
| Ellagic Acid | Phenolic Acid | -7.8 | [8] |
| Quercetin | Flavonoid | -9.3 | [9] |
| Kaempferol | Flavonoid | -9.2 | [9] |
| Sitagliptin | Synthetic Drug | - | [3][4] |
| Linagliptin | Synthetic Drug | - | [3][4] |
| Alogliptin | Synthetic Drug | - | [3][4] |
| Teneligliptin | Synthetic Drug | - | [3][4] |
| Saxagliptin | Synthetic Drug | -6.9 (Control) | [2] |
| Hemorphin 7 | Peptide | Higher than this compound | [5] |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software and parameters.
Key Interaction Sites and Residues
The active site of DPP-IV is characterized by several key subsites, including the S1, S2, and S3 pockets, which accommodate the inhibitor.[9][10] The catalytic triad, consisting of Ser630, Asp708, and His740, is essential for its enzymatic activity.[2]
This compound interacts with key residues in the active site of DPP-IV primarily through hydrogen bonds and van der Waals forces.[9] Studies have shown that the N-terminal isoleucine of this compound forms hydrogen bonds and salt bridges with Glu205 and Glu206 in the S2 subsite.[5] The central proline residue interacts with Tyr547 and Tyr631.[5]
In comparison, other inhibitors also form crucial interactions within these pockets. For instance, chlorogenic acid and ellagic acid have been shown to interact with the catalytic triad residues Ser630 and His740.[8] Flavonoids like quercetin and kaempferol also bind to the S1, S2, and S3 subsites.[9] Synthetic drugs, the "gliptins," establish strong interactions with Glu205 and Glu206 through salt bridges and hydrogen bonds.[3][4]
Experimental Protocol: A Generalized Molecular Docking Workflow
The following protocol outlines the typical steps involved in a molecular docking study of a DPP-IV inhibitor.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of human DPP-IV, often in complex with a known inhibitor like this compound (e.g., PDB ID: 1WCY), is retrieved from the Protein Data Bank (PDB).[1][8][10]
-
The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-standard residues.[8] Hydrogen atoms are added, and charges are assigned.
-
The 3D structures of the ligands (e.g., this compound and other compounds) are prepared, and their energy is minimized.[9]
-
-
Grid Generation and Docking:
-
A grid box is defined around the active site of DPP-IV, typically encompassing the key interacting residues. The dimensions of the grid are set to cover the entire binding pocket.[8]
-
Molecular docking is then performed using software such as AutoDock, Discovery Studio, or FRED.[1][9][11] The program explores various conformations and orientations of the ligand within the active site and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best-docked pose for each ligand, which is usually the one with the lowest binding energy.[8]
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and salt bridges, are visualized and analyzed to understand the binding mode.[9]
-
The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the root mean square deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value of less than 2 Å is generally considered a successful validation.[5][11][12]
-
Visualizing the Process
To better understand the workflow and the key relationships in these studies, the following diagrams are provided.
Conclusion
Molecular docking studies consistently demonstrate that this compound is a potent inhibitor of DPP-IV, establishing key interactions within the enzyme's active site. While it serves as an important reference compound, numerous natural and synthetic molecules exhibit comparable or even superior binding affinities in silico. The detailed experimental protocols and comparative data presented in this guide offer valuable insights for researchers aiming to discover and design novel and more effective DPP-IV inhibitors for the treatment of type 2 diabetes. Further in vitro and in vivo studies are essential to validate the findings from these computational models.[8]
References
- 1. Rapid Identification of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Peptides from Ruditapes philippinarum Hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study | PLOS One [journals.plos.org]
- 4. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational Modeling of the Interactions between DPP IV and Hemorphins [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 8. Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Evaluating the Impact of Diprotin A on GLP-1 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Diprotin A's efficacy in preventing the degradation of Glucagon-Like Peptide-1 (GLP-1). It compares this compound with other therapeutic alternatives and presents supporting experimental data to inform research and development in metabolic diseases.
Introduction: The Challenge of GLP-1 Instability
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes.[1][2] Secreted by intestinal L-cells after nutrient ingestion, GLP-1 stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and promotes satiety.[3][4] However, the clinical utility of native GLP-1 is severely limited by its short biological half-life, as it is rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1][2][5]
DPP-4 cleaves the N-terminal dipeptide from active GLP-1(7-36)amide, converting it to the inactive metabolite GLP-1(9-36)amide.[1][6][7] This rapid degradation necessitates strategies to protect GLP-1 from DPP-4-mediated inactivation. One such strategy is the use of DPP-4 inhibitors.
This compound: A Prototypical DPP-4 Inhibitor
This compound (Ile-Pro-Ile) is a competitive inhibitor of DPP-4.[8] By binding to the active site of DPP-4, this compound prevents the enzyme from cleaving and inactivating GLP-1.[9][10] This inhibition leads to increased circulating levels of active GLP-1, thereby enhancing its insulinotropic effects.[1][9] Early studies demonstrated that in the presence of this compound, the degradation of GLP-1 in human serum was significantly reduced.[6][9]
Comparative Analysis of DPP-4 Inhibitors
While this compound is a valuable research tool, a class of synthetic, orally active DPP-4 inhibitors known as "gliptins" have been developed for clinical use.[11] These compounds offer improved potency and pharmacokinetic profiles compared to peptide-based inhibitors like this compound. The following table summarizes the 50% inhibitory concentration (IC50) values for several prominent DPP-4 inhibitors, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.
| Inhibitor | IC50 (nM) | Class |
| This compound | ~4000 µM (Varies by study) | Peptide |
| Sitagliptin | 19[11] | Non-peptidomimetic |
| Vildagliptin | 62[11] | Non-peptidomimetic |
| Saxagliptin | 50[11] | Non-peptidomimetic |
| Alogliptin | 24[11] | Non-peptidomimetic |
| Linagliptin | 1[11] | Non-peptidomimetic |
Alternative Strategies to Prevent GLP-1 Degradation
Beyond DPP-4 inhibition, another major strategy to prolong the action of GLP-1 is the development of GLP-1 receptor agonists (GLP-1 RAs). These are synthetic analogs of GLP-1 that are resistant to DPP-4 degradation.[3][4] This resistance is typically achieved by modifying the amino acid sequence at the N-terminus, the site of DPP-4 cleavage.[2][12]
Comparison of Strategies:
| Strategy | Mechanism of Action | Examples | Advantages | Disadvantages |
| DPP-4 Inhibition | Prevents the breakdown of endogenous GLP-1.[3][4] | This compound, Sitagliptin, Vildagliptin | Oral administration, generally well-tolerated.[3] | Modest increase in GLP-1 levels, dependent on endogenous secretion.[3] |
| GLP-1 Receptor Agonism | Directly activate GLP-1 receptors; resistant to DPP-4 degradation.[3][4] | Liraglutide, Semaglutide | Supraphysiological and sustained GLP-1 receptor activation, greater glycemic and weight loss efficacy.[3][4] | Typically injectable, potential for gastrointestinal side effects. |
Experimental Protocols
In Vitro DPP-4 Activity Assay
This protocol outlines a common method to determine the inhibitory activity of compounds like this compound on DPP-4.
Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-p-nitroanilide or a fluorogenic substrate like H-Gly-Pro-AMC, by DPP-4.[13][14] The release of the chromogenic (p-nitroanilide) or fluorescent (AMC) product is proportional to the enzyme's activity. The presence of a DPP-4 inhibitor will reduce the rate of product formation.
Materials:
-
Recombinant human DPP-4
-
DPP-4 substrate (e.g., H-Gly-Pro-AMC)[14]
-
DPP-4 assay buffer[14]
-
Test compound (e.g., this compound)
-
96-well microplate (black plates for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare a standard curve using the fluorescent product (e.g., AMC).[14]
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add a fixed concentration of recombinant DPP-4 to the wells.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) over time.[14]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Evaluation of GLP-1 Degradation
This protocol describes a method to assess the effect of a DPP-4 inhibitor on GLP-1 stability in an animal model.
Principle: By administering a DPP-4 inhibitor prior to or concurrently with GLP-1, one can measure the levels of intact (active) GLP-1 over time to determine the inhibitor's efficacy in preventing degradation.
Materials:
-
Animal model (e.g., rats or mice)
-
DPP-4 inhibitor (e.g., this compound)
-
Exogenous GLP-1(7-36)amide
-
Blood collection tubes containing a DPP-4 inhibitor and other protease inhibitors.[15]
-
ELISA kit specific for active GLP-1(7-36)amide
Procedure:
-
Administer the DPP-4 inhibitor (e.g., via intravenous or intraperitoneal injection) to the animal.
-
After a predetermined time, administer a bolus of exogenous GLP-1.
-
Collect blood samples at various time points post-GLP-1 administration.
-
Immediately process the blood to separate plasma, ensuring the presence of protease inhibitors to prevent ex vivo degradation.[15]
-
Measure the concentration of active GLP-1 in the plasma samples using a validated ELISA kit.
-
Plot the concentration of active GLP-1 over time to determine its pharmacokinetic profile in the presence and absence of the inhibitor.
Visualizations
Caption: GLP-1 signaling and DPP-4 inhibition by this compound.
References
- 1. Function of a long-term, GLP-1-treated, insulin-secreting cell line is improved by preventing DPP IV-mediated degradation of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLP-1-analogues resistant to degradation by dipeptidyl-peptidase IV in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 4. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the rapid degradation and elimination of the incretin hormones GLP-1 and GIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Circulation and degradation of GIP and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | DPPIV/CD26 Inhibitors: R&D Systems [rndsystems.com]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.4. Measurement of DPP4 Enzyme Activity and Soluble CD26 Protein [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diprotin A and Diprotin B for Dipeptidyl Peptidase-IV Inhibition
For Researchers, Scientists, and Drug Development Professionals
Diprotin A and Diprotin B are tripeptides that have been widely recognized in scientific literature as inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a significant therapeutic target, particularly in the management of type 2 diabetes, due to its role in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This guide provides a side-by-side comparison of this compound and Diprotin B, presenting quantitative data, experimental methodologies, and an examination of their mechanism of action to aid researchers in their selection and application.
Biochemical and Physicochemical Properties
This compound and Diprotin B share a similar tripeptide structure with a central proline residue, a key feature for their interaction with DPP-IV. Their distinct N-terminal and C-terminal amino acids, however, result in slight differences in their molecular weight and potentially their biological activity.
| Property | This compound | Diprotin B |
| Sequence | Isoleucyl-Prolyl-Isoleucine (Ile-Pro-Ile) | Valyl-Prolyl-Leucine (Val-Pro-Leu) |
| Molecular Formula | C₁₇H₃₁N₃O₄ | C₁₆H₂₉N₃O₄ |
| Molecular Weight | 341.45 g/mol | 327.42 g/mol |
| Source | Originally isolated from Bacillus cereus | Originally isolated from Bacillus cereus |
Comparative Efficacy in DPP-IV Inhibition
While both this compound and Diprotin B are effective in inhibiting DPP-IV, studies indicate a difference in their potency. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. A lower IC50 value indicates greater potency.
| Inhibitor | IC50 Value (µM) | Inhibition Type |
| This compound | 3.5 | Competitive |
| Diprotin B | 15.8 | Competitive |
Data sourced from Nongonierma et al. (2018) as cited in Puspitojati et al. (2023).
These values suggest that this compound is approximately 4.5 times more potent than Diprotin B in inhibiting DPP-IV activity under the tested conditions.
Mechanism of Action: Inhibitors or Substrates?
Initially identified as competitive inhibitors of DPP-IV, subsequent research has provided a more nuanced understanding of the mechanism of this compound and B. A pivotal study by Rahfeld et al. (1991) demonstrated that these tripeptides are, in fact, substrates for DPP-IV that are hydrolyzed at a slow rate. The apparent competitive inhibition is considered a kinetic artifact stemming from their substrate-like nature, where they compete with other substrates for the enzyme's active site. This distinction is critical for researchers designing kinetic studies or interpreting cellular or in vivo effects.
Signaling Pathway of DPP-IV Inhibition
The therapeutic effect of DPP-IV inhibitors is primarily attributed to the potentiation of incretin hormone signaling. By inhibiting DPP-IV, this compound and B prevent the breakdown of GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying, all contributing to improved glycemic control.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Diprotin A
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Diprotin A, a dipeptidyl peptidase IV (DPP-IV) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary personal protective equipment (PPE). While specific hazard data is limited, it is prudent to treat this compound as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Wear impervious, flame-resistant clothing or a lab coat. Use chemically resistant gloves.[2][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3] Avoid direct contact with skin and eyes.[1][3]
Step-by-Step Disposal Protocol for this compound
The disposal of unused or expired this compound must be conducted in accordance with institutional, local, and national environmental regulations. Never pour this compound solutions or powder into public drains or dispose of it in regular trash.[3]
Experimental Protocol: Disposal of Unused this compound
-
Characterize the Waste:
-
Solid Waste: Unused, expired, or contaminated this compound powder.
-
Liquid Waste: Solutions containing this compound. Note the solvent used (e.g., DMSO, water, ethanol, PBS) as this will influence the disposal route.[1][4][5]
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, and weighing paper that have come into contact with this compound.
-
-
Segregate the Waste:
-
Keep solid, liquid, and contaminated waste streams separate.
-
Do not mix this compound waste with other incompatible chemical waste.
-
-
Package the Waste:
-
Solid Waste: Place in a clearly labeled, sealed container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: Use a leak-proof, chemically compatible container. For organic solvent solutions, ensure the container is appropriate for flammable waste. Do not cap aqueous solutions stored for more than a day.[1]
-
Contaminated Materials: Collect in a designated, labeled biohazard bag or a rigid, sealed container.
-
-
Label the Waste Container:
-
Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound (Ile-Pro-Ile)," the quantity, and the date of accumulation.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for collection and disposal.
-
All waste materials should be disposed of through an approved chemical waste channel.[3]
-
Diagram: this compound Disposal Workflow
References
Essential Safety and Operational Guidance for Handling Diprotin A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, logistical information, and disposal plans for Diprotin A, a dipeptidyl peptidase IV (DPP-IV) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid, crystalline form, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against accidental splashes and airborne particles. |
| Skin Protection | - Impervious clothing.- Chemical-resistant gloves.- Fire/flame resistant clothing may be considered based on the specific laboratory environment and other chemicals in use.[1] | Prevents skin contact with the compound.[1][3] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] In general, work should be conducted in a well-ventilated area, and dust formation should be avoided.[1][2] | Protects against inhalation of the compound, especially in powdered form. |
Operational Handling and Storage
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[2]
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Store in a freezer at -20°C for long-term stability (≥4 years).[3][4]
-
For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Solutions should be sealed, protected from moisture and light, and stored under nitrogen.[5]
-
Aqueous solutions are not recommended for storage for more than one day.[3]
Accidental Release and Disposal Plan
Accidental Release: In the event of a spill, the following measures should be taken:
-
Personal Precautions: Use personal protective equipment as outlined above. Avoid breathing dust, vapors, mist, or gas.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: Collect the spilled material and arrange for disposal. Do not let the product enter drains.[1][2]
Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations.[2]
Experimental Protocols and Data
This compound is a tripeptide inhibitor of dipeptidyl peptidase 4 (DPP-4).[4] It is often used in research to study its effects on incretin degradation and related signaling pathways.[5]
Solubility Data:
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~33 mg/ml[3][4] |
| Dimethyl sulfoxide (DMSO) | ~25 mg/ml[3][4] |
| Ethanol | ~10 mg/ml[3][4] |
| PBS (pH 7.2) | ~10 mg/ml[3][4] |
Preparation of Solutions:
-
For organic solvents, a stock solution can be made by dissolving this compound, which should be purged with an inert gas.[3]
-
For aqueous solutions, the crystalline solid can be directly dissolved in aqueous buffers. It is important to ensure that the residual amount of any organic solvent is insignificant if diluting from a stock solution, as organic solvents can have physiological effects.[3]
This compound Handling Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
